Ethyl 4-amino-5-nitropicolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-5-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)6-3-5(9)7(4-10-6)11(13)14/h3-4H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSAVGAWCWMKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635840 | |
| Record name | Ethyl 4-amino-5-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000783-10-7 | |
| Record name | Ethyl 4-amino-5-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-amino-5-nitropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 4-amino-5-nitropicolinate, a key heterocyclic building block. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and draws upon data from closely related structural analogs to provide a robust technical resource for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of Substituted Aminonitropyridines
Ethyl 4-amino-5-nitropicolinate belongs to the class of substituted aminonitropyridines, which are of significant interest in the field of drug discovery and materials science. The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of both an electron-donating amino group and a strong electron-withdrawing nitro group on the pyridine ring creates a unique electronic profile, making these molecules valuable intermediates for the synthesis of more complex heterocyclic systems. These compounds often serve as precursors for the development of kinase inhibitors, antibacterial agents, and other therapeutics.[1][2][3][4] The strategic placement of these functional groups in Ethyl 4-amino-5-nitropicolinate offers multiple avenues for further chemical modification, rendering it a versatile tool for synthetic chemists.
Physicochemical and Structural Properties
Ethyl 4-amino-5-nitropicolinate is a solid at room temperature with the fundamental properties outlined below.
Table 1: Core Properties of Ethyl 4-amino-5-nitropicolinate
| Property | Value | Source |
| CAS Number | 1000783-10-7 | [5] |
| Molecular Formula | C₈H₉N₃O₄ | [5] |
| Molecular Weight | 211.18 g/mol | [5][6] |
| Purity | ≥98% (typical) | [5] |
| Appearance | Not explicitly stated, likely a crystalline solid | Inferred |
| Storage Temperature | 2-8°C | [5] |
| InChI | 1S/C8H9N3O4/c1-2-15-8(12)6-3-5(9)7(4-10-6)11(13)14/h3-4H,2H2,1H3,(H2,9,10) | [5] |
| InChIKey | PGSAVGAWCWMKJF-UHFFFAOYSA-N | [5] |
Spectral Data and Characterization
Detailed spectral data for Ethyl 4-amino-5-nitropicolinate is not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below. This section is intended to guide researchers in the analysis of this compound should they synthesize or acquire it.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the ethyl ester group.
-
Aromatic Protons: Two singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the amino and nitro groups.
-
Ethyl Group: A quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet will likely appear around δ 4.0-4.5 ppm, and the triplet around δ 1.2-1.5 ppm.
For comparison, the ¹H NMR spectrum of ethyl 2-amino-3-(furan-3-yl)propanoate shows the ethyl ester signals as a quartet at 4.20 ppm and a triplet at 1.29 ppm.[8]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm for the ester carbonyl.
-
Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro and amino groups will show significant shifts.
-
Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) around δ 60-65 ppm and a signal for the methyl carbon (-CH₃) around δ 14-15 ppm.
As a reference, in a related quinoline derivative, the ethyl ester carbons appear at approximately δ 167.84 (C=O), with the ethyl protons at δ 4.04-3.99 (quartet) and δ 1.15-1.12 (triplet).[9]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
NO₂ Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C-N and C-O Stretching: Bands in the fingerprint region (below 1400 cm⁻¹).
For ethyl 4-aminobenzoate, the N-H stretches are observed around 3300 and 3230 cm⁻¹.[10]
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A peak at m/z = 211.18 corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and potentially the nitro group (-NO₂).
Synthesis and Reactivity
While a specific, detailed protocol for the synthesis of Ethyl 4-amino-5-nitropicolinate was not found in the search results, a general and plausible synthetic route can be proposed based on established organic chemistry principles and literature precedents for similar molecules.
Proposed Synthesis Workflow
The synthesis would likely involve the nitration of a suitable picolinate precursor followed by the introduction of the amino group, or vice versa. A common strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound.[11]
Caption: Proposed synthetic pathway for Ethyl 4-amino-5-nitropicolinate.
Experimental Protocol: A Generalized Approach for the Synthesis of an Aminonitroaromatic Ester
The following is a generalized protocol for a key transformation in the synthesis of compounds like Ethyl 4-amino-5-nitropicolinate, specifically the reduction of a nitro group to an amine, adapted from a procedure for ethyl 4-aminobenzoate.[11] This illustrates the type of methodology that would be applicable.
Reaction: Reduction of Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate [11]
-
Reaction Setup: In a 1000-mL round-bottomed flask equipped with a magnetic stir bar, suspend 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.
-
Addition of Reagents: Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the suspension. Then, add 23.5 g (205 mmol) of indium powder.
-
Reaction Conditions: Heat the resulting mixture at reflux for 2.5 hours.
-
Work-up: After cooling to room temperature, filter the mixture through Celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure.
-
Extraction: Extract the aqueous residue with multiple portions of dichloromethane. Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. The crude product can be further purified by recrystallization.
Causality in Experimental Choices: The use of a metal like indium in the presence of an ammonium chloride solution provides a milder and more selective method for the reduction of the nitro group compared to catalytic hydrogenation, which often requires high pressure and flammable catalysts.[11] This makes the reaction safer and more amenable to a standard laboratory setting.
Reactivity and Role as a Synthetic Intermediate
The reactivity of Ethyl 4-amino-5-nitropicolinate is dictated by its three key functional groups: the amino group, the nitro group, and the ethyl ester.
Caption: Reactivity profile of Ethyl 4-amino-5-nitropicolinate.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution. This allows for the introduction of a wide range of substituents at the 4-position.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This transformation is particularly useful as it opens up the possibility of creating diamino-substituted pyridines, which are valuable precursors for the synthesis of fused heterocyclic systems.
-
Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide by reaction with an amine. This provides another handle for modifying the molecule, for instance, to attach it to a larger molecular scaffold.
The presence of both an amino and a nitro group on the same aromatic ring makes this compound a key starting material for the synthesis of various heterocyclic compounds, including those with potential biological activity. The reduction of the nitro group, for example, could lead to a diaminopyridine derivative, a common precursor in medicinal chemistry.[12]
Potential Applications in Research and Development
While specific applications for Ethyl 4-amino-5-nitropicolinate are not detailed in the available literature, its structural motifs are found in molecules with important biological activities.
-
Medicinal Chemistry: Aminopyridine derivatives are considered "unsung heroes" in drug discovery, forming the core of many bioactive molecules.[4] They are key components in the development of inhibitors for various enzymes, including kinases, which are important targets in cancer therapy.[1][3] The functional groups on Ethyl 4-amino-5-nitropicolinate allow for its elaboration into more complex molecules that could be screened for a variety of biological targets.
-
Organic Synthesis: This compound serves as a versatile building block for the synthesis of substituted pyridines and fused heterocyclic systems. The orthogonal reactivity of its functional groups allows for selective transformations, making it a valuable tool for synthetic chemists.
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 4-amino-5-nitropicolinate was not found. However, based on its structure and data for similar compounds, the following precautions should be taken.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14][15]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14][16]
-
Fire Hazards: The compound may be combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[17]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[15][17]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15][17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13][15]
-
Disclaimer: This safety information is based on general knowledge of similar chemical compounds and is not a substitute for a formal risk assessment or a specific Safety Data Sheet. Always consult the most up-to-date safety information from the supplier before handling this chemical.
Conclusion
Ethyl 4-amino-5-nitropicolinate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique electronic structure and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, this guide provides a solid foundation for researchers working with this and related aminonitropyridine derivatives. Further research into the properties and reactivity of this compound is warranted and will undoubtedly contribute to the development of new synthetic methodologies and potentially novel therapeutic agents.
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Gagnot, G., Hervin, V., Coutant, E. P., Desmons, S., Baatallah, R., Monnot, V., & Janin, Y. L. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852. Retrieved from [Link]
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West Liberty University. (2008, November 20). Material Safety Data Sheet. Retrieved from [Link]
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Li, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1279-1290. Retrieved from [Link]
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Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3245. Retrieved from [Link]
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Various Authors. (1971). Synthesis and reduction of esters of N-(4-amino-5-nitro-6-pyrimidyl)amino acids. Chemistry of Heterocyclic Compounds, 7(1), 115-118. Retrieved from [Link]
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Saeed, A., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 236-243. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). ethyl 4-amino-5-fluoro-2-methyl-3-quinolinecarboxylate. Retrieved from [Link]
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Chegg. (2020, October 11). Analyze the ir spectrum of ethyl 4-aminobenzoate. Retrieved from [Link]
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Chegg. (2019, March 19). This is the 'H NMR spectrum of the starting material, ethyl 4-aminobenzoate. Retrieved from [Link]
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Singh, R., & Kumar, D. (2019). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 9(1), 1-13. Retrieved from [Link]
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Abdel-Aziz, M., et al. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Retrieved from [Link]
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Cardiff University. (2018, June 4). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl). ORCA. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Retrieved from [Link]
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Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. Retrieved from [Link]
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Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846-2852. Retrieved from [Link]
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Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7): A Technical Guide on Synthesis, Mechanisms, and Pharmaceutical Applications
Executive Summary
In modern drug discovery, the rational design of nitrogen-containing heterocycles relies heavily on highly functionalized building blocks. Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7) is a pivotal intermediate characterized by a pyridine core substituted with an ethyl ester, an amino group, and a nitro group [1]. This specific substitution pattern provides orthogonal reactivity, allowing researchers to perform chemoselective transformations. It is most notably utilized in the synthesis of imidazo-derivatives and pyrido-pyrazines, which serve as potent melanocortin-4 (MC4) receptor agonists for the treatment of metabolic diseases such as obesity and cachexia[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere documentation, providing the mechanistic causality behind its synthesis, validated protocols, and downstream pharmaceutical applications.
Physicochemical Profiling & Structural Logic
The chemical behavior of Ethyl 4-amino-5-nitropicolinate is governed by a classic "push-pull" electronic system. The C4-amino group acts as a strong electron donor via resonance, while the C5-nitro group and C2-ester act as electron-withdrawing groups. This dynamic stabilizes the molecule but requires harsh conditions for initial electrophilic aromatic substitution, while making the nitro group highly susceptible to downstream reduction.
Quantitative Chemical Data
All data is summarized for rapid reference during experimental design.
| Property | Value |
| CAS Number | 1000783-10-7[3] |
| Chemical Name | Ethyl 4-amino-5-nitropicolinate[4] |
| Molecular Formula | C8H9N3O4[1] |
| Molecular Weight | 211.18 g/mol [3] |
| Purity Standard | ≥98% (Typical commercial grade) |
| Storage Temperature | 2–8°C (Protect from light)[1] |
| SMILES String | O=C(OCC)C1=NC=C(=O)C(N)=C1[1] |
Mechanistic Synthesis Pathway
The generation of Ethyl 4-amino-5-nitropicolinate from 4-aminopicolinic acid is a highly efficient one-pot tandem reaction. It combines an electrophilic aromatic substitution (nitration) with an acid-catalyzed Fischer esterification[2].
Workflow for the one-pot nitration and esterification of 4-aminopicolinic acid.
Causality of the Reaction Design:
-
Nitronium Ion Generation: Potassium nitrate ( KNO3 ) in concentrated sulfuric acid ( H2SO4 ) is chosen over standard nitric acid to precisely control the generation of the nitronium ion ( NO2+ ) and suppress oxidative degradation of the free amino group.
-
Thermal Activation: The pyridine ring is inherently electron-deficient. Even with the activating C4-amino group, the reaction must be heated to 75°C to overcome the activation energy barrier for nitration at the C5 position[2].
-
Exothermic Quenching & Esterification: Adding ice-cold ethanol directly to the acidic mixture serves a dual purpose. It safely dissipates the massive heat of dilution of H2SO4 , while the acidic, dehydrating environment immediately catalyzes the Fischer esterification of the carboxylic acid to the ethyl ester[2].
Validated Experimental Protocol: One-Pot Synthesis
This self-validating protocol ensures high yield and safety by carefully managing thermal transitions [2].
Step-by-Step Methodology:
-
Preparation: Charge a dry reaction vessel with 4-aminopicolinic acid (4.6 g, 33.3 mmol) and concentrated H2SO4 (30 mL). Self-Validation: The solution should be homogeneous before proceeding.
-
Nitration: Cool the mixture in an ice bath. Slowly add KNO3 (3.4 g, 33.3 mmol) portion-wise to prevent localized thermal spikes.
-
Thermal Activation: Remove the ice bath and allow the mixture to warm to room temperature for 20 minutes. Subsequently, heat the vessel to 75°C for 2 hours.
-
Esterification Quench: Cool the reaction mixture back down using an ice bath. Critical Step: Slowly add ice-cold ethanol (90 mL). Causality: The ethanol must be ice-cold to prevent the highly exothermic acid dilution from boiling the solvent, which would lead to product loss and safety hazards.
-
Isolation: The target compound, Ethyl 4-amino-5-nitropicolinate, will precipitate as the esterification completes and the solubility drops in the aqueous-ethanolic acid mixture. Filter, wash with cold ethanol, and dry under vacuum.
Downstream Pharmaceutical Applications
Ethyl 4-amino-5-nitropicolinate is rarely the final drug candidate; rather, it is a scaffold. Its most prominent application is the synthesis of Ethyl 4,5-diaminopicolinate, which is subsequently cyclized into imidazo-derivatives. These derivatives are highly sought after as MC4 receptor ligands, offering therapeutic pathways for obesity, diabetes, and metabolic diseases[2].
Downstream transformation into MC4 receptor ligands for metabolic disease therapy.
Protocol: Catalytic Transfer Hydrogenation
To convert the nitro group to an amine without cleaving the ester, a catalytic transfer hydrogenation is employed[2]:
-
Charge a 35 mL pressure vessel with Ethyl 4-amino-5-nitropicolinate (2.7 g, 12.8 mmol) and 10% Pd/C (0.54 g, Degussa type).
-
Add a 1:5 mixture (30 mL) of 4-methylcyclohexene and propan-2-ol. Causality: 4-methylcyclohexene acts as an in situ hydrogen donor, eliminating the need for high-pressure H2 gas and improving safety during scale-up.
-
Seal the flask and heat to 100°C for 12 hours.
-
Cool the mixture and filter through a Celite pad to remove the heterogeneous Pd/C catalyst. Concentrate the filtrate to yield Ethyl 4,5-diaminopicolinate.
Safety, Handling, & Environmental Impact
Due to the presence of the nitroaromatic moiety, strict handling protocols must be observed to ensure personnel safety and compound stability [4].
-
GHS Classification: The compound triggers Warning signal words due to its irritant properties.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation).
-
Precautionary Codes: P264, P280 (Wear protective gloves/eye protection), P302+P352, P305+P351+P338.
-
Storage: Must be stored at 2–8°C and strictly protected from light. Causality: Nitroaromatic compounds are highly susceptible to photolytic degradation, which can cleave the nitro group or induce unwanted dimerization[1].
-
Disposal: Do not discharge into sewer systems. Disposal must be handled via controlled incineration equipped with flue gas scrubbing to neutralize nitrogen oxides ( NOx )[4].
References
- Google Patents. "WO 2012/003576 A1: Imidazo-derivatives as MC4 receptor ligands." World Intellectual Property Organization.
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Whitepaper: Advanced Applications of Ethyl 4-amino-5-nitropicolinate in Heterocyclic Drug Discovery
Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals
Executive Overview
In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active pharmacophores relies heavily on highly functionalized building blocks. Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7) has emerged as a critical advanced intermediate in the synthesis of fused heterocyclic systems. Specifically, the precise ortho-positioning of the amino and nitro groups on the pyridine core, flanked by an ethyl ester at the 2-position, provides an ideal electronic and steric environment for the divergent synthesis of imidazo[4,5-c]pyridines [1].
These fused bicyclic scaffolds are highly privileged structures in drug discovery, serving as the core framework for potent Melanocortin-4 receptor (MC4R) agonists[2] and targeted anti-inflammatory agents[3]. This technical guide elucidates the mechanistic rationale, self-validating synthetic protocols, and downstream therapeutic applications of this indispensable building block.
Physicochemical Profiling & Structural Rationale
Before deploying Ethyl 4-amino-5-nitropicolinate in synthetic workflows, it is crucial to establish its physicochemical baseline. The electron-withdrawing nature of the nitro and ester groups significantly reduces the nucleophilicity of the pyridine nitrogen, directing reactivity predictably toward the primary amine and nitro substituents.
Table 1: Physicochemical Properties of Ethyl 4-amino-5-nitropicolinate
| Parameter | Specification |
| Chemical Name | Ethyl 4-amino-5-nitro-2-pyridinecarboxylate |
| CAS Registry Number | 1000783-10-7 |
| Linear Formula | C₈H₉N₃O₄ |
| Molecular Weight | 211.18 g/mol |
| Purity Standard | ≥ 98% (HPLC) |
| Physical State | Solid |
| Storage Conditions | 2-8°C, desiccated, protect from light |
Data sourced from and[4].
Mechanistic Causality in Scaffold Generation
The strategic value of Ethyl 4-amino-5-nitropicolinate lies in its capacity to undergo sequential reduction and desulfurative cyclization .
-
Reduction: The nitro group at position 5 must be reduced to an amine to generate a vicinal diamine (ethyl 4,5-diaminopicolinate). Catalytic hydrogenation is preferred over dissolving metal reduction (e.g., Fe/HCl) to prevent unwanted hydrolysis of the sensitive ethyl ester at position 2.
-
Cyclization: The resulting vicinal diamine is reacted with an isothiocyanate. This initially forms a thiourea intermediate. The addition of a desulfurizing agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), activates the thiocarbonyl sulfur. This creates a highly electrophilic carbon center, driving an intramolecular nucleophilic attack by the adjacent amine. The result is the thermodynamically stable imidazo[4,5-c]pyridine core, with the extrusion of dicyclohexylthiourea (DCTU)[5].
Self-Validating Synthetic Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each step incorporates specific In-Process Controls (IPCs) to establish causality and verify reaction completion before downstream progression.
Protocol A: Catalytic Reduction to Ethyl 4,5-diaminopicolinate
Objective: Clean conversion of the nitro group to a primary amine without ester cleavage.
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Ethyl 4-amino-5-nitropicolinate (5.0 g, 23.6 mmol) in 100 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) under a continuous stream of dry nitrogen to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere using a double-layered balloon or a Parr shaker set to 30 psi.
-
Agitation: Stir vigorously at 25°C for 4 hours.
-
Self-Validation (IPC):
-
Causality Check: The reaction is monitored via LC-MS. The protocol is validated when the starting material peak ( m/z 212 [M+H]⁺) is completely consumed, and a single new peak emerges at m/z 182 [M+H]⁺.
-
Visual Cue: The solution transitions from a deep yellow to a pale/colorless state.
-
-
Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 50 mL of hot ethanol. Concentrate the filtrate in vacuo to yield the diamine intermediate, which is used immediately in Protocol B to prevent oxidative degradation.
Protocol B: Desulfurative Cyclization to Imidazo[4,5-c]pyridine Core
Objective: Construction of the fused imidazole ring using DCC-mediated desulfurization.
-
Preparation: Dissolve the freshly prepared ethyl 4,5-diaminopicolinate (approx. 23 mmol) in 150 mL of anhydrous Tetrahydrofuran (THF).
-
Reagent Addition: Add p -methoxyphenyl isothiocyanate (4.1 g, 25.3 mmol, 1.1 eq) followed by DCC (7.1 g, 34.5 mmol, 1.5 eq)[5].
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 65°C under nitrogen for 12 hours.
-
Self-Validation (IPC):
-
Causality Check: Analyze an aliquot via LC-MS. The transient thiourea intermediate ( m/z 347 [M+H]⁺) must be fully converted to the cyclized product ( m/z 313 [M+H]⁺).
-
Orthogonal Validation: The physical precipitation of white dicyclohexylthiourea (DCTU) serves as a macroscopic indicator of successful desulfurization.
-
-
Workup: Cool the mixture to 0°C to maximize DCTU precipitation. Filter off the solid byproduct. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient) to isolate the functionalized imidazo[4,5-c]pyridine-6-carboxylate.
Translational Therapeutic Applications
The imidazo[4,5-c]pyridine scaffold generated from Ethyl 4-amino-5-nitropicolinate is a highly versatile pharmacophore utilized in several advanced therapeutic programs:
-
Melanocortin-4 Receptor (MC4R) Agonists: MC4R is a critical G-protein-coupled receptor regulating energy homeostasis. Non-peptide small molecule agonists built on the imidazo[4,5-c]pyridine core demonstrate high binding affinity and are actively investigated for the treatment of severe obesity, cachexia, and metabolic syndrome. The core provides the necessary conformational rigidity to mimic the endogenous α -MSH peptide[2][5].
-
Targeted Anti-inflammatory Agents: By functionalizing the ethyl ester at position 6 (derived from the position 2 ester of the starting picolinate), researchers have developed potent 3H-imidazo[4,5-c]pyridine-6-carboxamides. These compounds act as powerful anti-inflammatory agents by modulating specific kinase pathways and inhibiting the release of pro-inflammatory cytokines in dermatological and skeletal disorders[1][3].
Pathway Visualization
The following diagram illustrates the logical flow from the raw building block through the synthetic workflow to its ultimate therapeutic applications.
Synthetic pathway of Ethyl 4-amino-5-nitropicolinate to imidazo[4,5-c]pyridine scaffolds.
References
- WIPO. "WO2012003576A1 - Melanocortin-4 Receptor Ligands". Google Patents.
- WIPO. "WO2010034798A1 - 3H-imidazo[4,5-c]pyridine-6-carboxamides as anti-inflammatory agents". Google Patents.
Sources
- 1. WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti -inflammatory agents - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti -inflammatory agents - Google Patents [patents.google.com]
- 4. 1000783-10-7|Ethyl 4-amino-5-nitropicolinate|BLD Pharm [bldpharm.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Synthesis of Ethyl 4-amino-5-nitropicolinate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-5-nitropicolinate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group and a nitro group on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring create a unique electronic environment, influencing the reactivity and biological activity of its derivatives. This document provides a comprehensive guide to the synthesis of Ethyl 4-amino-5-nitropicolinate, detailing a reliable experimental protocol, the underlying reaction mechanism, and critical safety considerations.
Strategic Approach to Synthesis
The synthesis of Ethyl 4-amino-5-nitropicolinate can be approached via two primary retrosynthetic pathways:
-
Nitration of an aminopicolinate precursor: This involves the direct nitration of ethyl 4-aminopicolinate. However, this route can be challenging due to the strong activating and ortho-, para-directing effects of the amino group, which may lead to a mixture of products and potential over-nitration. Controlling the regioselectivity of this reaction can be difficult.
-
Amination of a chloronitropicolinate precursor: This strategy employs a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 4-position of ethyl 4-chloro-5-nitropicolinate is displaced by an amino group. The presence of the strongly electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, making this a highly efficient and regioselective method.
This guide will focus on the second, more robust and reliable approach: the amination of ethyl 4-chloro-5-nitropicolinate.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the electron-deficient carbon atom at the 4-position of the pyridine ring. This position is activated by the strong electron-withdrawing effect of the nitro group at the 5-position and the nitrogen atom within the pyridine ring.
-
Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group, which stabilizes the intermediate.
-
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.
-
Proton Transfer: A final proton transfer from the newly introduced amino group to a base (such as another molecule of ammonia) yields the final product, Ethyl 4-amino-5-nitropicolinate.
Experimental Protocol
This protocol details the synthesis of Ethyl 4-amino-5-nitropicolinate from ethyl 4-chloro-5-nitropicolinate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Ethyl 4-chloro-5-nitropicolinate | ≥97% | Commercially Available | 1196152-94-9 |
| Ammonium Hydroxide | 28-30% solution in water | ACS Reagent | 1336-21-6 |
| Dioxane | Anhydrous, ≥99.8% | ACS Reagent | 123-91-1 |
| Ethyl Acetate | ACS Reagent | ACS Reagent | 141-78-6 |
| Hexanes | ACS Reagent | ACS Reagent | 110-54-3 |
| Deionized Water | 7732-18-5 | ||
| Anhydrous Sodium Sulfate | ≥99% | ACS Reagent | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Fume hood
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. Avoid inhalation of vapors and contact with skin and eyes.
-
Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid exposure.
-
Pressure: Heating a sealed vessel can lead to a dangerous buildup of pressure. Ensure the reaction vessel is appropriately sealed and monitored.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-chloro-5-nitropicolinate (1.0 g, 4.34 mmol) in 20 mL of dioxane.
-
Addition of Ammonia: To the solution, add 10 mL of concentrated ammonium hydroxide (28-30% solution).
-
Reaction: Securely seal the flask and heat the mixture to 80 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Transfer the reaction mixture to a larger flask and remove the dioxane and excess ammonia under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Separation: Collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Drying: Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Filter the dried organic solution and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) or by recrystallization from a suitable solvent system such as ethanol/water.
-
Characterization: The final product should be a yellow solid. Confirm the identity and purity of the product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Data Presentation
| Parameter | Value |
| Molecular Formula | C8H9N3O4 |
| Molecular Weight | 211.18 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 158-160 °C (literature value) |
| Theoretical Yield | 0.91 g |
| Expected 1H NMR (CDCl3, 400 MHz) | δ 8.85 (s, 1H), 8.20 (s, 1H), 6.50 (br s, 2H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H) |
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through several key checkpoints:
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the conversion of the starting material to the product, ensuring the reaction goes to completion and preventing the formation of byproducts due to prolonged heating.
-
Purification: The purification step, either by column chromatography or recrystallization, is crucial for removing any unreacted starting material and impurities, ensuring the high purity of the final product.
-
Analytical Characterization: The identity and purity of the synthesized Ethyl 4-amino-5-nitropicolinate must be confirmed by spectroscopic methods.
-
1H NMR and 13C NMR Spectroscopy: These techniques provide detailed information about the molecular structure, confirming the presence of all expected functional groups and the correct substitution pattern on the pyridine ring.
-
Mass Spectrometry: This analysis confirms the molecular weight of the compound, providing further evidence of its identity.
-
By integrating these in-process controls and final product analyses, this protocol establishes a self-validating system that ensures the reproducible synthesis of high-purity Ethyl 4-amino-5-nitropicolinate.
Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of Ethyl 4-amino-5-nitropicolinate.
Reaction Mechanism Diagram
Application Notes & Protocols: The Strategic Utility of Ethyl 4-amino-5-nitropicolinate in Modern Medicinal Chemistry
Abstract
Ethyl 4-amino-5-nitropicolinate is a highly functionalized pyridine derivative that serves as a versatile scaffold and building block in medicinal chemistry. Its unique arrangement of an amino group, a nitro moiety, and an ethyl ester on a picolinate framework provides multiple reactive handles for chemical modification. This allows for the systematic construction of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides an in-depth guide for researchers, covering the strategic applications of this compound, from its role as a core structure in kinase inhibitor design to its potential in developing bioreductive prodrugs. Detailed, field-tested protocols for its chemical derivatization are provided, alongside mechanistic insights to guide experimental design.
Introduction: A Scaffold of Strategic Importance
In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and potential biological targets. Ethyl 4-amino-5-nitropicolinate emerges as a privileged starting material due to its inherent structural features. The aminopyridine core is a well-established pharmacophore found in numerous approved drugs, particularly in the realm of protein kinase inhibitors. The strategic placement of three distinct functional groups—a nucleophilic amine, an electrophilically-activatable nitro group, and a modifiable ester—offers chemists a tripartite platform for molecular diversification.
The nitro group, in particular, holds a dual role in drug design. It is a potent electron-withdrawing group that can modulate the physicochemical properties of the molecule and participate in crucial hydrogen bonding interactions with biological targets.[1][2] Furthermore, the nitroaromatic motif is the cornerstone of bioreductive therapies, where selective reduction in hypoxic environments or by specific enzymes can unmask a cytotoxic agent.[2][3] This guide will explore the practical applications and methodologies to harness the full synthetic potential of this valuable compound.
Physicochemical Properties & Characterization
Proper handling and characterization are paramount for reproducible results. The key properties of Ethyl 4-amino-5-nitropicolinate are summarized below.
| Property | Value | Source |
| CAS Number | 1000783-10-7 | [4] |
| Molecular Formula | C₈H₉N₃O₄ | |
| Molecular Weight | 211.18 g/mol | [4] |
| Appearance | Typically a yellow to orange solid | N/A |
| Purity | ≥98% (typical) | |
| Storage | 2-8°C, protect from light | |
| Solubility | Soluble in DMSO, DMF, moderately soluble in methanol, ethanol | N/A |
Characterization Notes:
-
¹H NMR: Expect signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), and two distinct aromatic protons on the pyridine ring. The amino protons will appear as a broad singlet.
-
¹³C NMR: Key signals will include the ester carbonyl (~165 ppm), and carbons attached to the nitro and amino groups.
-
IR Spectroscopy: Look for characteristic stretches for N-H bonds (amine, ~3300-3500 cm⁻¹), C=O (ester, ~1700 cm⁻¹), and N-O bonds (nitro, asymmetric and symmetric stretches ~1520 and ~1340 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) should be readily observable at m/z 211.18.
Core Applications & Mechanistic Insights
The true value of Ethyl 4-amino-5-nitropicolinate lies in its potential as a precursor to a wide range of biologically active molecules. The workflow below illustrates the primary diversification pathways.
Caption: Synthetic diversification workflow for Ethyl 4-amino-5-nitropicolinate.
Scaffold for Kinase Inhibitor Synthesis
The 2-aminopyridine motif is a classic "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. By reducing the nitro group of Ethyl 4-amino-5-nitropicolinate to an amine (see Protocol 1), a vicinal diamine is formed. This intermediate is primed for cyclocondensation reactions to build fused heterocyclic systems (e.g., benzimidazoles), which can serve as the core of novel kinase inhibitors. The ester and the second amino group provide additional points for modification to explore the solvent-front and deep hydrophobic pockets of the ATP-binding site, enabling extensive SAR studies to optimize potency and selectivity.[5][6]
Development of Bioreductive Prodrugs
The presence of a nitroaromatic group makes this scaffold an excellent candidate for developing prodrugs for cancer therapy.[2] Many solid tumors have hypoxic (low oxygen) regions, where the expression of nitroreductase enzymes is upregulated. These enzymes can selectively reduce the nitro group to highly reactive and cytotoxic species, such as hydroxylamines and nitroso derivatives.[3] This targeted activation mechanism minimizes toxicity to healthy, well-oxygenated tissues.
Caption: Conceptual pathway for the bioreductive activation of a nitroaromatic prodrug.
Building Block for Antimicrobial and Antiparasitic Agents
Nitro-heterocyclic compounds have a long history as effective antimicrobial and antiparasitic drugs.[2] The mechanism of action often involves the reductive activation of the nitro group by microbial enzymes (like nitroreductases in anaerobic bacteria or protozoa) to generate radical anions and other reactive nitrogen species.[2] These species cause widespread damage to cellular macromolecules, including DNA, leading to cell death. Ethyl 4-amino-5-nitropicolinate can be used as a starting point to synthesize novel derivatives aimed at overcoming resistance to existing drugs like metronidazole.[2]
Experimental Protocols
The following protocols are foundational for the derivatization of Ethyl 4-amino-5-nitropicolinate. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Reduction of the Nitro Group to Synthesize Ethyl 4,5-diaminopicolinate
Principle: This protocol details the chemical reduction of the aromatic nitro group to a primary amine using tin(II) chloride. This reaction is a robust and high-yielding method to produce the key diamino intermediate, which is a precursor for various heterocyclic syntheses. The acidic conditions protonate the amino groups, and a basic workup is required to isolate the free amine.
Materials and Reagents:
| Reagent | CAS No. | M.Wt. | Quantity | Role |
| Ethyl 4-amino-5-nitropicolinate | 1000783-10-7 | 211.18 | 1.0 g (4.73 mmol) | Starting Material |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 5.36 g (23.7 mmol) | Reducing Agent |
| Ethanol (EtOH), Absolute | 64-17-5 | 46.07 | 30 mL | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~100 mL | Neutralizing Agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 150 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | Drying Agent |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-amino-5-nitropicolinate (1.0 g, 4.73 mmol) and absolute ethanol (30 mL). Stir to suspend the solid.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (5.36 g, 23.7 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure to obtain a thick slurry.
-
Neutralization: Cool the residue in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution portion-wise until the pH of the aqueous layer is ~8-9. Caution: Vigorous gas evolution (CO₂) will occur. A thick, white precipitate (tin salts) will form.
-
Extraction: Add ethyl acetate (50 mL) and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts, washing the filter cake with additional ethyl acetate (2 x 25 mL).
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid, Ethyl 4,5-diaminopicolinate, can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Selective N-Acylation of the 4-Amino Group
Principle: This protocol describes the selective acylation of the more nucleophilic 4-amino group using an acyl chloride in the presence of a non-nucleophilic base. The nitro group deactivates the adjacent 5-position, but the 4-amino group remains sufficiently reactive for acylation under these conditions. Pyridine serves as both the base to neutralize the HCl byproduct and as a catalyst.
Materials and Reagents:
| Reagent | CAS No. | M.Wt. | Quantity | Role |
| Ethyl 4-amino-5-nitropicolinate | 1000783-10-7 | 211.18 | 1.0 g (4.73 mmol) | Starting Material |
| Acetyl Chloride (or other R-COCl) | 75-36-5 | 78.50 | 0.37 mL (5.2 mmol) | Acylating Agent |
| Pyridine, Anhydrous | 110-86-1 | 79.10 | 10 mL | Base/Solvent |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 20 mL | Solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL | Quenching/Washing |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | Washing Agent |
Procedure:
-
Reaction Setup: Dissolve Ethyl 4-amino-5-nitropicolinate (1.0 g, 4.73 mmol) in anhydrous dichloromethane (20 mL) and anhydrous pyridine (10 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Acylating Agent: Add acetyl chloride (0.37 mL, 5.2 mmol) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture into 1 M HCl (50 mL) in an ice bath to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 25 mL).
-
Work-up: Combine the organic layers. Wash sequentially with water (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.
Protocol 3: Saponification of the Ethyl Ester
Principle: This protocol uses base-catalyzed hydrolysis (saponification) to convert the ethyl ester to the corresponding carboxylic acid. The resulting carboxylate salt is protonated in an acidic workup to yield the final product. This carboxylic acid is a crucial handle for subsequent amide coupling reactions (e.g., using EDC or HATU coupling reagents).
Materials and Reagents:
| Reagent | CAS No. | M.Wt. | Quantity | Role |
| Ethyl 4-amino-5-nitropicolinate | 1000783-10-7 | 211.18 | 1.0 g (4.73 mmol) | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 0.30 g (7.1 mmol) | Base |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 15 mL | Solvent |
| Water (H₂O) | 7732-18-5 | 18.02 | 15 mL | Solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~10 mL | Acidifying Agent |
Procedure:
-
Reaction Setup: Dissolve Ethyl 4-amino-5-nitropicolinate (1.0 g, 4.73 mmol) in a mixture of THF (15 mL) and water (15 mL) in a 50 mL round-bottom flask.
-
Addition of Base: Add lithium hydroxide monohydrate (0.30 g, 7.1 mmol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor by TLC until the starting material has been completely consumed.
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A solid precipitate should form.
-
Isolation: Collect the precipitated solid, 4-Amino-5-nitropicolinic acid, by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water (2 x 10 mL) and then a small amount of cold diethyl ether to aid in drying. Dry the product under high vacuum. The product is often pure enough for the next step without further purification.
Conclusion
Ethyl 4-amino-5-nitropicolinate is more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its trifunctional nature provides a robust entry point for the synthesis of diverse molecular architectures targeting a range of diseases. By understanding the distinct reactivity of each functional group and applying the protocols detailed herein, researchers can efficiently generate novel compound libraries for screening and lead optimization. Whether the goal is to develop next-generation kinase inhibitors, targeted cancer prodrugs, or novel anti-infective agents, this scaffold offers a proven and versatile starting point.
References
-
Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. PubMed. [Link]
-
Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl) - -ORCA - Cardiff University. ORCA - Cardiff University. [Link]
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ethyl 4-aminobenzoate - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. NCBI. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
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Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC. NCBI. [Link]
-
Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF. ResearchGate. [Link]
-
Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. [Link]
-
(PDF) Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. ResearchGate. [Link]
-
Structure-activity Relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas Aeruginosa. PubMed. [Link]
-
Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase | Request PDF. ResearchGate. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) - Atlantis Press. Atlantis Press. [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC. NCBI. [Link]
-
Application of Nitrile in Drug Design - ResearchGate. ResearchGate. [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Publishing. Royal Society of Chemistry. [Link]
-
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. Beilstein Journals. [Link]
-
Synthesis and Properties of 4-(Bis(β-hydroxyethyl)amino)-5-nitrophthalonitrile and 4-(Bis(β-chloroethyl)amino)-5-nitrophthalonitrile | Request PDF. ResearchGate. [Link]
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- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Chemoselective Reduction of Ethyl 4-amino-5-nitropicolinate
Introduction
The selective reduction of a nitro group in the presence of other sensitive functionalities is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Ethyl 4-amino-5-nitropicolinate is a key intermediate where the successful and chemoselective reduction of the 5-nitro group to an amine is paramount for the synthesis of various heterocyclic scaffolds, including bicyclic structures with potential biological activity. The presence of both an electron-donating amino group and an electron-withdrawing ester group on the pyridine ring necessitates a careful selection of the reduction methodology to ensure high yields and avoid unwanted side reactions, such as the reduction of the ester or the pyridine ring itself.
This comprehensive guide provides detailed application notes and validated protocols for three robust methods for the reduction of ethyl 4-amino-5-nitropicolinate to ethyl 4,5-diaminopicolinate. The methodologies discussed are catalytic hydrogenation, reduction with iron in a neutral medium, and reduction with tin(II) chloride. Each protocol is presented with an in-depth explanation of the underlying chemical principles, offering researchers and drug development professionals the necessary tools to perform this critical transformation efficiently and selectively.
Comparative Overview of Reduction Methodologies
The choice of the optimal reduction method depends on several factors, including the scale of the reaction, available equipment, cost considerations, and the desired purity of the final product. Below is a comparative summary of the three protocols detailed in this guide.
| Methodology | Key Reagents | Typical Reaction Conditions | Advantages | Considerations |
| Protocol 1: Catalytic Hydrogenation | H₂, Pd/C | Room temperature to mild heating, 1-4 atm H₂ | High yields, clean reaction, easy product isolation.[1] | Requires specialized hydrogenation equipment, potential for catalyst poisoning, risk of over-reduction under harsh conditions. |
| Protocol 2: Iron/Ammonium Chloride | Fe powder, NH₄Cl | Refluxing alcohol/water | Inexpensive, robust, high functional group tolerance, suitable for large-scale synthesis.[2][3][4][5] | Heterogeneous reaction, requires filtration to remove iron residues, can sometimes require longer reaction times. |
| Protocol 3: Tin(II) Chloride | SnCl₂·2H₂O | Room temperature to mild heating | Mild reaction conditions, good chemoselectivity for nitro groups in the presence of esters.[6][7][8] | Stoichiometric amounts of tin salts are required, leading to significant waste, and the workup can be more involved to remove tin byproducts.[7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[8] The use of palladium on carbon (Pd/C) as a catalyst allows for the reaction to proceed under relatively mild conditions, which is crucial for preserving the ester functionality in the substrate.
Scientific Rationale:
The mechanism involves the adsorption of molecular hydrogen onto the surface of the palladium catalyst, where it dissociates into reactive hydrogen atoms. The aromatic nitro compound also adsorbs onto the catalyst surface, bringing it into close proximity with the activated hydrogen. The nitro group is then stepwise reduced to the corresponding amine through a series of intermediates, including nitroso and hydroxylamine species. The mild conditions employed help to prevent the reduction of the pyridine ring and the ester group.[1]
Diagram of the Catalytic Hydrogenation Workflow:
Caption: Workflow for the catalytic hydrogenation of ethyl 4-amino-5-nitropicolinate.
Materials:
-
Ethyl 4-amino-5-nitropicolinate (1.0 eq)
-
10% Palladium on carbon (5-10 mol%)
-
Ethanol (or Methanol)
-
Hydrogen gas (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
In a suitable hydrogenation vessel, dissolve ethyl 4-amino-5-nitropicolinate in ethanol (approximately 20-30 mL per gram of substrate).
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge the system thoroughly with an inert gas (nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or balloon pressure) and commence vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude ethyl 4,5-diaminopicolinate. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Iron Powder and Ammonium Chloride
The use of iron metal in the presence of a neutral salt like ammonium chloride provides a classic, cost-effective, and highly reliable method for the reduction of aromatic nitro groups.[2][3][4][5] This method is particularly advantageous for its excellent chemoselectivity and scalability.
Scientific Rationale:
In this reaction, iron acts as the electron donor for the reduction of the nitro group. The reaction is thought to proceed via a single electron transfer mechanism. Ammonium chloride serves as a proton source and helps to maintain a slightly acidic to neutral pH, which facilitates the reduction while preventing the hydrolysis of the ester group. The use of a protic solvent system, such as ethanol/water, is essential for the reaction to proceed.
Diagram of the Iron/Ammonium Chloride Reduction Workflow:
Caption: Workflow for the Iron/Ammonium Chloride reduction.
Materials:
-
Ethyl 4-amino-5-nitropicolinate (1.0 eq)
-
Iron powder (3-5 eq)
-
Ammonium chloride (4-5 eq)
-
Ethanol
-
Water
-
Celite® or a similar filter aid
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-amino-5-nitropicolinate, ethanol, and water (typically in a 4:1 to 2:1 ratio of ethanol to water).
-
To this suspension, add ammonium chloride and iron powder.
-
Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic initially.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material usually indicates the completion of the reaction, which can take from 2 to 8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 4,5-diaminopicolinate.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Reduction with Tin(II) Chloride
Tin(II) chloride is a mild and effective reducing agent for the chemoselective reduction of aromatic nitro compounds.[8] It is particularly useful when other sensitive functional groups, such as esters, are present in the molecule.[6][7]
Scientific Rationale:
Tin(II) chloride acts as a reducing agent, being oxidized to tin(IV) in the process. The reaction is typically carried out in an acidic medium, often with the addition of hydrochloric acid, which facilitates the reduction. However, for substrates sensitive to strong acids, the reaction can be performed in ethanol, where the acidity is milder. The mechanism involves a series of electron transfers from Sn(II) to the nitro group.
Diagram of the Tin(II) Chloride Reduction Workflow:
Caption: Workflow for the Tin(II) Chloride reduction.
Materials:
-
Ethyl 4-amino-5-nitropicolinate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-amino-5-nitropicolinate in ethanol (approximately 15-25 mL per gram of substrate).
-
Add tin(II) chloride dihydrate to the solution.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
To the residue, carefully add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the mixture and precipitate the tin salts as tin hydroxides.
-
Filter the mixture through a pad of Celite®, washing the solid residue with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4,5-diaminopicolinate.
-
If necessary, purify the product by column chromatography or recrystallization.
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air. It should be handled with care, and the filter cake should not be allowed to dry completely before proper disposal.
-
Iron and Tin(II) Chloride Reductions: These reactions are generally safer than catalytic hydrogenation as they do not involve flammable gases under pressure. However, standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The workup procedures for the tin(II) chloride reduction involve the handling of basic solutions, which can be corrosive.
Conclusion
The chemoselective reduction of the nitro group in ethyl 4-amino-5-nitropicolinate is a critical transformation that can be achieved through several reliable methods. Catalytic hydrogenation with Pd/C offers a clean and efficient route, while reduction with iron/ammonium chloride provides a cost-effective and scalable alternative. Tin(II) chloride reduction presents a mild option with excellent functional group tolerance. The choice of the most suitable protocol will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. By following the detailed procedures and considering the scientific rationale behind each method, researchers can confidently and successfully synthesize ethyl 4,5-diaminopicolinate, a valuable intermediate for further drug discovery and development efforts.
References
- (Reference for the importance of aminopicolinic acid derivatives - to be added from a more specific source if available, currently inferred from general knowledge and search context)
-
Synthesis of Some Aminopicolinic Acids. (2012). International Research Letters of Chemistry. [Link]
-
Synthesis and reduction of esters of N-(4-amino-5-nitro-6-pyrimidyl)amino acids. (1971). Chemistry of Heterocyclic Compounds. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org. [Link]
-
Nitro Reduction - Iron (Fe). (n.d.). organic-chemistry.org. [Link]
-
ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. [Link]
-
What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012). ResearchGate. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. [Link]
-
Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. (1992). Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
"Ethyl 4-amino-5-nitropicolinate" in the synthesis of bioactive molecules
Application Note: Ethyl 4-amino-5-nitropicolinate as a Privileged Scaffold in the Synthesis of Imidazo[4,5-c]pyridine-Based GPCR Modulators
Introduction & Mechanistic Rationale
In the landscape of modern drug discovery, the rational design of G-protein coupled receptor (GPCR) modulators relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse receptors. Ethyl 4-amino-5-nitropicolinate (CAS 1000783-10-7) [1] has emerged as a highly versatile building block in this domain.
The strategic value of this molecule lies in its precise substitution pattern: an ortho-relationship between the C4-amino and C5-nitro groups on a pyridine ring, anchored by a C2-ethyl ester. This specific electronic and steric arrangement is perfectly primed for sequential reduction and cyclocondensation, serving as a direct precursor to the imidazo[4,5-c]pyridine-6-carboxylate bicyclic core. This core is a proven bioisostere for endogenous peptide motifs, making it indispensable for synthesizing non-peptide small molecule therapeutics[2].
Biological Relevance: Targeting Metabolic GPCRs
The imidazo[4,5-c]pyridine scaffold synthesized from Ethyl 4-amino-5-nitropicolinate is frequently utilized to develop modulators for critical metabolic GPCRs:
-
Melanocortin-4 Receptor (MC4R): Agonists and antagonists of MC4R are heavily investigated for the regulation of appetite, energy homeostasis, obesity, and cachexia[2]. The rigid bicyclic core mimics the crucial pharmacophores of endogenous α-MSH[3].
-
Glucagon-Like Peptide-1 Receptor (GLP-1R): Recent patent literature highlights the use of imidazo[4,5-c]pyridine-6-carboxylates in the development of orally bioavailable GLP-1R modulators for type 2 diabetes and NASH management[4].
Caption: GPCR signaling cascade activated by imidazo[4,5-c]pyridine-derived bioactive ligands.
Self-Validating Experimental Protocols
To ensure high fidelity in scale-up and library synthesis, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and explaining the causality behind each chemical transformation.
Caption: Chemical synthesis workflow from Ethyl 4-amino-5-nitropicolinate to bioactive modulators.
Phase 1: Catalytic Reduction of the Nitro Group
Objective: Convert Ethyl 4-amino-5-nitropicolinate to Ethyl 4,5-diaminopicolinate. Causality: The highly electron-withdrawing nitro group at C5 deactivates the ring. It must be reduced to an electron-rich amine to create an ortho-diamine system, which is required for the subsequent nucleophilic attack during ring closure[2]. Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected to provide a clean, surface-mediated reduction that leaves the C2 ethyl ester intact.
Step-by-Step Method:
-
Dissolve 10.0 g of Ethyl 4-amino-5-nitropicolinate[1] in 100 mL of anhydrous ethanol within a high-pressure reaction vessel.
-
Purge the vessel with inert N2 gas for 5 minutes to prevent combustion, then carefully add 1.0 g of 10% Pd/C catalyst.
-
Evacuate and backfill the flask with H2 gas (3 cycles), then pressurize to 30 psi.
-
Stir vigorously at 25 °C for 4 hours.
-
Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material peak (m/z 212 [M+H]+) is entirely replaced by the diamine product (m/z 182 [M+H]+). A visual transition from a bright yellow solution to a colorless mixture confirms the destruction of the nitro chromophore.
-
Filter the mixture through a Celite pad to remove the catalyst, washing with excess ethanol. Concentrate in vacuo. Use the crude diamine immediately in Phase 2 to prevent oxidative degradation.
Phase 2: Cyclocondensation to the Imidazo[4,5-c]pyridine Core
Objective: Construct the rigid imidazo[4,5-c]pyridine-6-carboxylate scaffold. Causality: Triethyl orthoformate acts as a one-carbon electrophilic donor. Under acidic conditions, it forms a highly reactive diethoxymethyl cation that is rapidly attacked by the ortho-diamines. The continuous elimination of ethanol drives the thermodynamic sink toward the highly stable, aromatic bicyclic system[4].
Step-by-Step Method:
-
Suspend the crude Ethyl 4,5-diaminopicolinate in 50 mL of triethyl orthoformate.
-
Add a catalytic amount (0.1 equiv) of p-toluenesulfonic acid (p-TsOH) to accelerate the formation of the electrophilic intermediate.
-
Heat the mixture to reflux (approx. 145 °C) for 6 hours. Crucial Step: Utilize a Dean-Stark trap to continuously remove the ethanol byproduct, forcing the equilibrium toward complete cyclization.
-
Self-Validation (IPC): Analyze via TLC (DCM:MeOH 9:1). The product will exhibit intense blue fluorescence under 254 nm UV light due to the extended conjugation of the new bicyclic system. LC-MS must confirm a mass shift to m/z 192 [M+H]+.
-
Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to isolate Ethyl 1H-imidazo[4,5-c]pyridine-6-carboxylate.
Phase 3: Derivatization (Saponification and Amide Coupling)
Objective: Functionalize the scaffold to generate specific GPCR target modulators. Causality: The C6 ethyl ester is sterically accessible and can be selectively hydrolyzed. The resulting carboxylic acid serves as an ideal synthetic handle for attaching diverse, bulky pharmacophores via amide coupling, which is critical for docking into the deep binding pockets of targets like MC4R or GLP-1R[2][4].
Step-by-Step Method:
-
Saponification: Dissolve the ester in a 3:1 mixture of THF and water. Add 2.0 equivalents of LiOH·H2O and stir at 25 °C for 2 hours. Acidify with 1M HCl to pH 3-4 to precipitate the carboxylic acid. Filter and dry.
-
Activation: In a dry flask, combine the carboxylic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in anhydrous DMF. Stir for 15 minutes to form the active ester.
-
Coupling: Add the desired pharmacophore amine (1.1 equiv) and stir for 12 hours.
-
Self-Validation (IPC): The formation of the active ester is marked by a transient yellow color change. Final LC-MS will confirm the target modulator's specific mass.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters and validation metrics for the three-phase synthesis workflow.
| Reaction Phase | Chemical Transformation | Primary Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | IPC Validation Marker (LC-MS) |
| Phase 1 | Nitro Reduction | H₂, 10% Pd/C, EtOH | 25 | 4 | >95% | m/z 212 → 182 [M+H]+ |
| Phase 2 | Cyclocondensation | Triethyl orthoformate, p-TsOH | 145 | 6 | 82 - 88% | m/z 182 → 192 [M+H]+ |
| Phase 3.1 | Saponification | LiOH·H₂O, THF/H₂O | 25 | 2 | >90% | m/z 192 → 164[M+H]+ |
| Phase 3.2 | Amide Coupling | HATU, DIPEA, R-NH₂, DMF | 25 | 12 | 70 - 75% | Target Dependent |
References
- World Intellectual Property Organization (WIPO)
- United States Patent and Trademark Office (USPTO)
-
Journal of Medicinal Chemistry (ACS Publications) | Melanocortin receptors (MC3R/MC4R) in appetite and energy homeostasis | [Link]
Sources
Application Note: Site-Selective Nucleophilic Functionalization of Ethyl 4-amino-5-nitropicolinate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Profiled: Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7).
Abstract
Ethyl 4-amino-5-nitropicolinate is a highly functionalized pyridine building block utilized extensively in the synthesis of complex heterocycles, including imidazo[4,5-c]pyridines and pyrido-pyrazines[1]. Its unique push-pull electronic topology makes it a versatile, yet challenging, substrate for nucleophilic reactions. This application note details the mechanistic causality, quantitative reactivity profiles, and validated protocols for directing nucleophilic attack at specific sites on the molecule, which is critical for downstream drug development targeting melanocortin-4 receptors (MC4R)[2][3] and anti-inflammatory pathways[4].
Electronic Topology & Mechanistic Causality
The reactivity of Ethyl 4-amino-5-nitropicolinate is governed by the competing electronic effects of its substituents, which dictate the site of nucleophilic attack:
-
C2-Ester (Hard Electrophile): The ethyl ester is highly activated toward nucleophilic acyl substitution. The electron-withdrawing pyridine nitrogen (N1) and the C5-nitro group synergistically deplete electron density from the ring, making the ester carbonyl highly susceptible to attack by hard nucleophiles (e.g., hydroxide, amines, hydrazines).
-
C4-Amino Group (Electron Donor): The primary amine donates electron density into the ring via resonance, partially offsetting the electron-withdrawing effects at C3 and C5. Because −NH2 is a poor leaving group, direct Nucleophilic Aromatic Substitution (SNAr) at C4 is thermodynamically restricted. However, converting the amine into a diazonium salt transforms it into a super-leaving group, enabling site-specific SNAr.
-
C5-Nitro Group: While primarily acting as an electron-withdrawing group to activate the ring, it can be reduced to an amine to yield 4,5-diaminopicolinate derivatives, which subsequently act as internal nucleophiles during heterocyclization reactions[1].
Fig 1. Divergent nucleophilic reaction pathways for Ethyl 4-amino-5-nitropicolinate.
Quantitative Reactivity Profile
To facilitate experimental design, the reactivity of Ethyl 4-amino-5-nitropicolinate with various nucleophiles is summarized below.
| Nucleophile Type | Target Site | Reaction Conditions | Typical Yield | Primary Product |
| Primary Amines | C2 (Ester) | EtOH/DMF, 95°C (MW), 30 min | 75–85% | 4-amino-5-nitropicolinamide |
| Hydroxide (NaOH) | C2 (Ester) | MeOH/H2O, RT, 10–15 min | >90% | 4-amino-5-nitropicolinic acid |
| Halides (via CuX) | C4 (Amino) | NaNO₂, HX, 0°C to RT, 2 h | 40–60% | Ethyl 4-halo-5-nitropicolinate |
Validated Experimental Protocols
Protocol A: Chemoselective Saponification (Hydroxide Nucleophile)
Purpose: Conversion of the ester to 4-amino-5-nitropicolinic acid, a precursor for peptide coupling[4]. Causality: Hydroxide is a hard, small nucleophile that rapidly attacks the highly electrophilic C2-ester carbonyl. The reaction is fast at room temperature due to the electron-withdrawing nature of the pyridine ring, which lowers the activation energy for the formation of the tetrahedral intermediate.
Step-by-Step Methodology:
-
Dissolution: Suspend Ethyl 4-amino-5-nitropicolinate (1.0 eq, e.g., 211 mg, 1.0 mmol) in methanol (5.0 mL).
-
Nucleophilic Attack: Add 1M aqueous NaOH (2.0 eq, 2.0 mL) dropwise. Stir at ambient temperature for 10–15 minutes[4].
-
In-Process Validation: The initial suspension will clarify into a homogeneous solution as the highly soluble sodium carboxylate salt forms, visually confirming the progression of the saponification.
-
Precipitation: Acidify the mixture by adding 1M HCl (2.1 eq, 2.1 mL) dropwise[4].
-
Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-5-nitropicolinic acid.
Protocol B: Direct Amidation via Microwave Irradiation (Amine Nucleophiles)
Purpose: Synthesis of picolinamides via nucleophilic acyl substitution. Causality: Amines are softer nucleophiles than hydroxide. Displacing the ethoxide leaving group requires overcoming a higher activation energy barrier. Microwave irradiation ensures uniform thermal distribution, accelerating the condensation and dehydration steps while minimizing thermal degradation[1].
Fig 2. Standardized workflow for the nucleophilic amidation of the C2-ester moiety.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, dissolve Ethyl 4-amino-5-nitropicolinate (1.0 eq) in a 1:1 mixture of Ethanol and DMF[1].
-
Reagent Addition: Add the primary amine nucleophile (1.5 eq) and a catalytic amount of Lewis acid (e.g., ZrCl4 ) if the amine is sterically hindered[1].
-
Irradiation: Seal the vial and heat at 95°C under microwave irradiation for 30 minutes[1].
-
In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the m/z 212 [M+H]+ peak confirms the consumption of the starting ester, while the emergence of the target mass validates the substitution.
-
Workup: Concentrate the mixture in vacuo, extract with Ethyl Acetate/H₂O, and purify the organic layer via silica gel column chromatography.
Protocol C: Nucleophilic Substitution at C4 via Diazotization (Halide Nucleophiles)
Purpose: Replacement of the C4-amino group with a halide or thiol. Causality: The −NH2 group is converted into a diazonium cation ( −N2+ ), an exceptional leaving group driven by the thermodynamic stability of evolving N2 gas. This allows halide nucleophiles to attack the C4 position via a radical-nucleophilic mechanism (Sandmeyer-type reaction).
Step-by-Step Methodology:
-
Activation: Dissolve the starting material (1.0 eq) in concentrated aqueous HCl (or HBr for bromination) and cool to 0°C in an ice bath.
-
Diazotization: Slowly add a cold aqueous solution of Sodium Nitrite ( NaNO2 , 1.2 eq). Stir for 20 minutes at 0°C.
-
Nucleophilic Attack: Add Copper(I) chloride (CuCl, 1.1 eq) portion-wise.
-
In-Process Validation: The immediate evolution of nitrogen gas (vigorous bubbling) serves as a real-time visual indicator that the nucleophilic substitution is actively occurring.
-
Completion: Allow the reaction to warm to room temperature over 2 hours, then extract with dichloromethane and purify.
Downstream Applications in Drug Development
The functionalized derivatives of Ethyl 4-amino-5-nitropicolinate are critical intermediates. For instance, reducing the C5-nitro group yields a diamine that undergoes cyclization to form imidazo[4,5-c]pyridines. These scaffolds are highly valued in medicinal chemistry, specifically in the development of high-affinity Melanocortin-4 Receptor (MC4R) antagonists for treating cachexia and metabolic disorders[2][3], as well as novel anti-inflammatory agents[4].
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti -inflammatory agents - Google Patents [patents.google.com]
Application Note: One-Pot Synthesis and Experimental Setup for Ethyl 4-amino-5-nitropicolinate
Introduction & Strategic ImportanceEthyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7)[1] is a highly versatile pyridine building block. It is extensively utilized in the pharmaceutical industry to synthesize complex scaffolds, including imidazo[4,5-c]pyridines for anti-inflammatory agents[2] and highly selectivemelanocortin-4 receptor (MC4R) antagonists[3] for treating obesity and metabolic disorders. This application note provides a field-proven, self-validating protocol for the one-pot nitration and esterification of 4-aminopicolinic acid.
Mechanistic Causality & Reaction Design
To ensure scientific integrity, it is crucial to understand the causality behind the experimental conditions chosen for this workflow:
-
Regioselective Electrophilic Aromatic Substitution (Nitration) : The starting material, 4-aminopicolinic acid, contains competing directing groups. The carboxylic acid at C2 is electron-withdrawing (deactivating), while the amino group at C4 is strongly electron-donating (activating). In concentrated sulfuric acid (H₂SO₄), the generation of the nitronium ion (NO₂⁺) from potassium nitrate (KNO₃) leads to regioselective nitration at the C5 position.1[1].
-
In Situ Fischer Esterification : Instead of isolating the highly polar and potentially unstable 4-amino-5-nitropicolinic acid intermediate, the protocol leverages the strongly acidic, dehydrating environment of the nitration mixture.1[1], driving the equilibrium toward the ethyl ester.
Experimental Methodology (Self-Validating Protocol)
Caution: Concentrated H₂SO₄ and nitration mixtures are highly corrosive and potentially explosive. Perform all steps in a well-ventilated fume hood behind a blast shield.
Step 1: Nitronium Ion Generation & Nitration
-
Charge a round-bottom flask with concentrated H₂SO₄ (approx. 6.5 mL per gram of starting material).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add 4-aminopicolinic acid (1.0 equiv) to the chilled H₂SO₄ under vigorous magnetic stirring until fully dissolved.
-
Add KNO₃ (1.0 equiv) in small portions to maintain the internal temperature below 5 °C.
-
Remove the ice bath and allow the mixture to warm to room temperature for 20 minutes. 6.1[1].
-
Self-Validation Checkpoint: An aliquot quenched in water should show the complete disappearance of the starting material via TLC (UV active).
-
Step 2: One-Pot Esterification
-
Cool the reaction mixture back to 0 °C using an ice-water bath. 2.1[1].
-
Self-Validation Checkpoint: The addition will be highly exothermic. The temperature must be strictly controlled to prevent the boiling of ethanol and potential loss of yield.
-
-
Once the addition is complete, the residual heat and acidic environment will catalyze the esterification. Stir the mixture at room temperature or gentle reflux until HPLC indicates complete conversion of the intermediate acid to the ethyl ester.
Step 3: Workup & Isolation
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Neutralize the aqueous mixture carefully with solid sodium bicarbonate (NaHCO₃) or a concentrated NaOH solution until the pH reaches 6-7.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield.
Quantitative Data & Process Optimization
To maximize efficiency and reproducibility, the following reaction parameters must be strictly monitored:
| Parameter | Recommended Condition | Causality / Effect |
| Nitration Temperature | 75 °C for 2 hours | Ensures complete conversion; lower temps leave unreacted starting material[1]. |
| KNO₃ Stoichiometry | 1.0 - 1.05 Equivalents | Prevents over-nitration or oxidative degradation of the pyridine ring. |
| Ethanol Addition | Ice-cold, dropwise | Controls the severe exotherm when mixing EtOH with concentrated H₂SO₄[1]. |
| Target Purity | ≥ 98% (HPLC) | Essential for downstream transition-metal catalyzed cross-coupling reactions. |
Downstream Applications: Microwave-Assisted Heterocyclization
Once synthesized, Ethyl 4-amino-5-nitropicolinate can be reduced to the diamine and subjected to advanced heterocyclization to form complex bicyclic systems.2[2].
Reaction Workflow Visualization
One-pot synthesis workflow of Ethyl 4-amino-5-nitropicolinate via nitration and esterification.
References
-
Sigma-Aldrich. "Ethyl 4-amino-5-nitropicolinate | 1000783-10-7". Available at:
-
Google Patents (WO 2012/003576 A1). "Imidazo-derivatives as MC4R antagonists". Available at:1
-
Google Patents (WO 2010/034798 A1). "3H-imidazo[4,5-c]pyridine-6-carboxamides as anti-inflammatory agents". Available at:3
-
EvitaChem. "Optimization of Reaction Conditions for High-Yield Synthesis". Available at: 2
Sources
Application Note: A Comparative Guide to the Scale-Up Synthesis of Ethyl 4-amino-5-nitropicolinate
Abstract
Ethyl 4-amino-5-nitropicolinate is a key building block in the synthesis of various pharmacologically active compounds. Its production on a larger scale requires robust and efficient synthetic methodologies. This application note provides a detailed guide to two plausible and scalable synthetic routes for Ethyl 4-amino-5-nitropicolinate, starting from commercially available precursors. We will delve into the mechanistic rationale behind each pathway, provide detailed step-by-step protocols suitable for scale-up, and offer a comparative analysis to aid in selecting the most appropriate route for specific manufacturing needs. This document is intended to provide a comprehensive technical resource, grounded in established chemical principles, for process chemists and drug development professionals.
Introduction
The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, and substituted picolinates are valuable intermediates in the synthesis of a wide array of therapeutic agents. Ethyl 4-amino-5-nitropicolinate, with its strategically placed amino, nitro, and ester functional groups, offers multiple points for chemical modification, making it a highly sought-after precursor. The efficient and cost-effective synthesis of this compound at scale is therefore of significant interest.
This guide will explore two primary synthetic strategies:
-
Route A: Electrophilic Nitration of Ethyl 4-aminopicolinate.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) on Ethyl 4-chloro-5-nitropicolinate.
Both routes will be critically evaluated for their advantages and disadvantages in a process chemistry context, considering factors such as reagent availability, reaction conditions, yield, purity, and safety.
Synthetic Pathways: A Mechanistic Overview
Route A: Electrophilic Nitration of Ethyl 4-aminopicolinate
This route leverages the commercially available Ethyl 4-aminopicolinate. The core of this synthesis is the regioselective introduction of a nitro group onto the pyridine ring through electrophilic aromatic substitution.
Mechanism: The amino group at the 4-position is a strong activating group and directs electrophiles to the ortho and para positions. In the case of the pyridine ring, the positions ortho to the amino group (3 and 5) are activated. The nitration is expected to occur at the 5-position due to the electronic influence of the ring nitrogen and the ester group. The reaction typically proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.
Caption: Synthetic workflow for Route A.
Route B: Nucleophilic Aromatic Substitution (SNAr) of Ethyl 4-chloro-5-nitropicolinate
This pathway begins with Ethyl 4-chloro-5-nitropicolinate and introduces the amino group via a nucleophilic aromatic substitution reaction.
Mechanism: The pyridine ring is generally electron-deficient, but the presence of a strong electron-withdrawing nitro group at the 5-position (para to the chloro group) significantly activates the ring for nucleophilic attack.[1][2] An ammonia source, such as aqueous or gaseous ammonia, acts as the nucleophile, attacking the carbon atom bearing the chlorine. This forms a resonance-stabilized Meisenheimer complex, after which the chloride ion is expelled to yield the final product.[3]
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocols for Scale-Up
The following protocols are designed as a starting point for process development and scale-up. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment with suitable personal protective equipment (PPE).
Protocol for Route A: Nitration of Ethyl 4-aminopicolinate
Materials and Equipment:
| Reagent/Equipment | Specification |
| Ethyl 4-aminopicolinate | Commercially available, >98% purity[4] |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Nitric Acid (HNO₃) | Fuming (>90%) or concentrated (70%) |
| Jacketed Glass Reactor | Appropriate volume with overhead stirring and cooling |
| Addition Funnel | For controlled addition of acids |
| Temperature Probe | To monitor internal reaction temperature |
| Ice/Water Bath or Chiller | For temperature control |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Ethyl Acetate | Reagent grade |
| Brine | Saturated aqueous NaCl solution |
| Anhydrous Sodium Sulfate | For drying |
| Rotary Evaporator | For solvent removal |
| Crystallization Vessel | For product purification |
Procedure:
-
Charging the Reactor: Charge the jacketed reactor with concentrated sulfuric acid. Begin agitation and cool the acid to 0-5 °C using a chiller or ice bath.
-
Substrate Addition: Slowly add Ethyl 4-aminopicolinate to the cold sulfuric acid. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Stir the mixture until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of Ethyl 4-aminopicolinate in sulfuric acid, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This should be done in a vessel large enough to accommodate the volume increase.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.
Protocol for Route B: Amination of Ethyl 4-chloro-5-nitropicolinate
Materials and Equipment:
| Reagent/Equipment | Specification |
| Ethyl 4-chloro-5-nitropicolinate | Commercially available, >97% purity[5][6] |
| Ammonium Hydroxide (NH₄OH) | Concentrated aqueous solution (e.g., 28-30%) |
| or Ammonia (NH₃) gas | Anhydrous |
| Ethanol or other suitable solvent | Reagent grade |
| High-Pressure Reactor (Autoclave) | If using ammonia gas or elevated temperatures |
| Stirring and Heating Mantle | For controlled heating |
| Filtration Apparatus | For collecting the product |
| Deionized Water | For washing |
| Vacuum Oven | For drying the product |
Procedure:
-
Reactor Setup: In a high-pressure reactor (autoclave), dissolve Ethyl 4-chloro-5-nitropicolinate in a suitable solvent such as ethanol.
-
Addition of Ammonia Source:
-
Using Ammonium Hydroxide: Add an excess of concentrated ammonium hydroxide to the solution.
-
Using Ammonia Gas: Seal the reactor and carefully introduce anhydrous ammonia gas to the desired pressure.
-
-
Reaction: Heat the sealed reactor to a temperature between 80-120 °C. The reaction should be stirred vigorously for several hours. Monitor the reaction progress by HPLC.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. If ammonia gas was used, carefully vent the excess ammonia into a suitable scrubber.
-
Product Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If the product remains in solution, concentrate the solvent under reduced pressure.
-
Washing: Wash the collected solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50 °C).
Comparative Analysis for Scale-Up
| Feature | Route A: Nitration | Route B: Amination (SNAr) |
| Starting Material | Ethyl 4-aminopicolinate[4] | Ethyl 4-chloro-5-nitropicolinate[5][6] |
| Reagents | Concentrated nitric and sulfuric acids. | Ammonia source (aqueous or gaseous). |
| Reaction Conditions | Low temperatures (0-10 °C) are crucial. Exothermic reaction requiring careful heat management. | Elevated temperatures and potentially high pressures (if using an autoclave). |
| Safety Concerns | Handling of highly corrosive and oxidizing acids. Potential for runaway reactions if temperature is not controlled. | Handling of high-pressure equipment. Ammonia is corrosive and toxic. |
| Work-up & Purification | Requires quenching, neutralization, extraction, and recrystallization. Potentially more complex. | Simpler work-up, often involving filtration and washing of the precipitated product. |
| Potential Byproducts | Regioisomers of nitration, over-nitration products. | Byproducts from side reactions with the solvent or impurities. |
| Scalability | Good, but requires excellent temperature control. Continuous flow reactors could be beneficial.[7] | Well-suited for large-scale batch production in standard industrial reactors (autoclaves). |
Product Characterization and Analytical Methods
The identity and purity of the synthesized Ethyl 4-amino-5-nitropicolinate should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reaction. A reverse-phase method would be suitable.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Safety and Handling
-
General Precautions: Always work in a well-ventilated area and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Nitration (Route A): Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available. The nitration reaction is highly exothermic and requires robust temperature control to prevent runaway reactions.
-
Amination (Route B): When working with high-pressure reactors, ensure all safety protocols are followed, and the equipment is properly maintained and rated for the intended pressure and temperature. Ammonia is a corrosive and toxic gas/solution and should be handled in a fume hood.
-
Product Handling: The product, containing amino and nitro aromatic functionalities, should be handled as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Both the electrophilic nitration of Ethyl 4-aminopicolinate (Route A) and the nucleophilic aromatic substitution of Ethyl 4-chloro-5-nitropicolinate (Route B) present viable pathways for the scale-up synthesis of Ethyl 4-amino-5-nitropicolinate.
-
Route A is attractive due to the directness of the transformation but requires stringent control over the exothermic nitration reaction.
-
Route B offers a potentially simpler work-up and is well-suited for standard industrial batch reactors, though it necessitates the use of high-pressure equipment.
The choice between these two routes will ultimately depend on the specific capabilities of the manufacturing facility, cost analysis of starting materials, and the desired scale of production. The protocols and considerations outlined in this document provide a solid foundation for the successful process development and scale-up of this important chemical intermediate.
References
-
Bakke, J. M., & Ranes, E. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(5), 803–805. [Link]
- Vaddula, B. R., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
- ResearchGate. (2024).
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
- Bakke, J. M., & Rømming, C. (2004). Nitropyridines: Synthesis and reactions. Semantic Scholar.
-
Anderson, D. R., et al. (2008). Practical Amination of Nitropyridones by Silylation. Organic Process Research & Development, 12(6), 1105–1109. [Link]
- ResearchGate. (2024). (a) Gram‐scale nitration of 1 a. (b)
- Google Patents. (2013).
- ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
-
Chemcess. (2025). Production Of Aromatic Amines. [Link]
-
NIH. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
- BenchChem. (2025). Application Notes and Protocols: Reduction of the Nitro Group in 4-Nitropicolinic Acid.
-
Organic Chemistry Portal. (2023). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]
- David Publishing. (2012). Synthesis of Some Aminopicolinic Acids.
- Biotage. (2023).
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- ChemRxiv. (2023).
-
ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
SIELC. (2018). Separation of Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- on Newcrom R1 HPLC column. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
R Discovery. (1971). Synthesis and reduction of esters of N-(4-amino-5-nitro-6-pyrimidyl)amino acids. [Link]
- NIH. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
-
Britannica. (n.d.). Nucleophilic aromatic substitution | chemical reaction. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ChemBK. (2024). 4-Aminopicolinic acid. [Link]
-
PubMed. (2020). Analytical methods for amino acid determination in organisms. [Link]
- Chemical Review and Letters. (2020).
- HELDA - Helsinki.fi. (2021).
- Beilstein Journals. (n.d.).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 5. Ethyl 4-chloro-5-nitropicolinate | 1196152-94-9 [sigmaaldrich.com]
- 6. Ethyl 4-chloro-5-nitropicolinate | 1196152-94-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
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- 9. Making sure you're not a bot! [helda.helsinki.fi]
Troubleshooting & Optimization
"Ethyl 4-amino-5-nitropicolinate" purification techniques
Answering the user's request.## Technical Support Center: Purification of Ethyl 4-amino-5-nitropicolinate
Welcome to the technical support center for Ethyl 4-amino-5-nitropicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. Here, we provide in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to move beyond simple protocols and explain the why behind each step, empowering you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and purification of Ethyl 4-amino-5-nitropicolinate.
Q1: What are the primary purification techniques for crude Ethyl 4-amino-5-nitropicolinate?
A1: The two most effective and widely used techniques are recrystallization and flash column chromatography . The choice between them depends on the impurity profile and the required final purity.
-
Recrystallization is ideal when the crude material is relatively pure (>90%) and the impurities have different solubility profiles from the product. It is an efficient, scalable, and often cost-effective method.
-
Flash Column Chromatography is the method of choice for complex mixtures containing byproducts with similar polarities to the desired compound. It offers superior separation power but is typically more resource-intensive.[1]
Q2: What are the expected physical properties and stability of pure Ethyl 4-amino-5-nitropicolinate?
A2: Pure Ethyl 4-amino-5-nitropicolinate is typically a solid. The presence of the nitro and amino groups on the pyridine ring constitutes a chromophore, which may impart a color, often yellow to orange, to the material. For long-term stability, it is recommended to store the compound at refrigerated temperatures (2-8°C) to minimize potential degradation.[2] Aromatic amines can be susceptible to slow oxidation over time, which can lead to discoloration.[3]
Q3: What are the likely impurities I might encounter in a crude sample?
A3: Impurities are almost always related to the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: Depending on the specific synthesis.
-
Isomeric Byproducts: If the synthesis involves a nitration step on an aromatic ring, other positional isomers can form.
-
Over-reaction Products: For instance, di-nitrated species or products from side-reactions involving the ester or amino groups.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Q4: How can I reliably assess the purity of my purified sample?
A4: A multi-pronged approach is best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a highly reliable quantitative method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).[4]
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick qualitative check of purity and for developing conditions for flash chromatography.[5]
Q5: Are there specific stability concerns during the purification process?
A5: Yes. The primary concern is the potential for the amino group to interact strongly with the acidic stationary phase during column chromatography (silica gel). This can lead to peak tailing, irreversible adsorption, or even degradation.[6] While the molecule is generally stable, prolonged exposure to strong acids or bases, or high temperatures during workup, should be avoided.
Purification Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling. | 1. Solution is not supersaturated (too much solvent used). 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Cooling is too rapid, preventing nucleation. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm to re-dissolve and cool slowly. 3. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. 4. Add a seed crystal from a previous pure batch. |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold solvent. 2. Too much product was lost during the hot filtration step. 3. Premature crystallization occurred during hot filtration. | 1. Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration. 2. Minimize the amount of hot solvent used for rinsing. 3. Use a minimal amount of hot solvent for dissolution. Pre-heat the filtration funnel and receiving flask to prevent the product from crashing out.[1] |
| Product is still colored or impure after recrystallization. | 1. Colored impurities are co-crystallizing with the product. 2. The chosen solvent is not effective at leaving impurities in the mother liquor. | 1. Add a very small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Caution: Charcoal can also adsorb your product, potentially reducing yield.[1] 2. Experiment with different solvent systems (see Table 1). |
Guide 2: Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks or "tails" on the column. | The amino group is interacting strongly with the acidic silanol groups on the silica gel surface.[7] | 1. Add a modifier to the mobile phase. Add 0.5-1% triethylamine (Et₃N) to the eluent to neutralize the acidic sites on the silica.[6] 2. Alternatively, if the compound is stable to acid, adding 0.5-1% acetic acid can sometimes improve peak shape by ensuring the amine is protonated consistently. |
| Poor separation from a key impurity. | The polarity of the chosen mobile phase is not optimal for resolving the mixture. | 1. Optimize the solvent system using TLC. Aim for a retention factor (Rƒ) of 0.2-0.3 for the target compound.[6] 2. Try a different solvent system. If an Ethyl Acetate/Hexane system fails, consider a Dichloromethane/Methanol system, which offers different selectivity (see Table 2).[8] |
| Product appears to be decomposing on the column. | The compound is unstable to the acidic nature of the silica gel. | 1. Confirm instability: Spot the compound on a silica TLC plate, wait 30-60 minutes, and then develop the plate. The appearance of new spots indicates degradation.[6] 2. Switch the stationary phase. Use a less acidic stationary phase like neutral alumina.[7] 3. Deactivate the silica gel. This can be done by pre-treating the column with a mobile phase containing a high concentration of a modifier like triethylamine. |
| Product will not elute from the column. | The compound is too polar for the chosen mobile phase and is irreversibly adsorbed to the silica. | 1. Increase the polarity of the mobile phase. Gradually increase the percentage of the more polar solvent (e.g., increase the methanol percentage in a DCM/MeOH system). 2. If using Ethyl Acetate/Hexane, switch to a stronger solvent system like Dichloromethane/Methanol. |
Experimental Protocols & Data
Workflow for Purification Method Selection
Caption: Decision tree for selecting the primary purification method.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Ethanol / Water | Good for moderately polar compounds. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool.[1] |
| Isopropanol | A single solvent system that is less volatile than ethanol and can be effective. |
| Ethyl Acetate / Hexanes | Dissolve in a minimum of hot ethyl acetate, then add hexanes as an anti-solvent. Good for removing more polar impurities. |
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add a minimal amount of the chosen hot solvent while stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is intensely dark, remove it from the heat, add a spatula-tip of activated charcoal, and gently reheat to a boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1] This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Table 2: Suggested Mobile Phase Systems for Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier (if needed) | Use Case & Rationale |
| Silica Gel | Ethyl Acetate / Hexanes | 0.5-1% Triethylamine | Standard starting point. The amine functionality makes the compound quite polar, so a gradient starting from ~20% EtOAc may be appropriate.[9] |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine | For compounds that are too polar for the EtOAc/Hexane system. Offers different selectivity. |
| Neutral Alumina | Dichloromethane / Methanol | None initially | Good alternative if the compound is degrading on silica gel due to its less acidic nature. |
Protocol 2: General Flash Column Chromatography (Normal Phase)
-
TLC Optimization: Develop a mobile phase system using TLC that gives your product an Rƒ value of approximately 0.2-0.3.
-
Column Packing: Pack a column with silica gel using the initial, least polar mobile phase composition.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a polarity slightly lower than what was used for the optimal TLC. Gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting logic for peak streaking and separation issues.
References
-
Ujjawal KUMAR BHAGAT. (2015). How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. [Link]
-
Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852. [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
EFPIA. (n.d.). Considerations for Risk Assessment of Nitrosamine Impurities in Biological Medicinal Products. Retrieved from [Link]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 4-amino-5-nitropicolinate
Welcome to the Technical Support Center for Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7) . This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides authoritative troubleshooting, mechanistic insights, and validated protocols regarding the profound impact of solvent selection on the reaction rates of this critical pharmaceutical building block.
Mechanistic Insight: The Causality of Solvent Effects
Ethyl 4-amino-5-nitropicolinate is a highly functionalized pyridine derivative. Its reactivity is dominated by the push-pull electronics of the electron-donating 4-amino group and the strongly electron-withdrawing 5-nitro and 2-ester (picolinate) groups.
The most common workflow involving this scaffold is its synthesis via Nucleophilic Aromatic Substitution (SNAr) from a 4-halo precursor (e.g., ethyl 4-chloro-5-nitropicolinate) reacting with an amine. The rate-determining step of this SNAr reaction is the formation of a negatively charged, zwitterionic intermediate known as the Meisenheimer complex [1].
Solvent selection directly dictates the activation energy of this step:
-
Polar Aprotic Solvents (DMSO, DMF): Act as Hydrogen-Bond Acceptors (HBA) but not donors. They stabilize the Meisenheimer complex through strong dipole-dipole interactions without solvating the incoming nucleophile, leading to massive rate accelerations [1][2].
-
Polar Protic Solvents (EtOH, MeOH): Act as Hydrogen-Bond Donors (HBD). They heavily solvate the amine nucleophile via hydrogen bonding, blunting its reactivity and significantly decelerating the reaction rate [2].
Figure 1: Solvent effects on the SNAr mechanism for synthesizing Ethyl 4-amino-5-nitropicolinate.
Troubleshooting Guide
Q: I am observing a very slow reaction rate when reacting ethyl 4-chloro-5-nitropicolinate with an amine in ethanol. What can I do to improve conversion? A: Switch to a polar aprotic solvent. Ethanol is a polar protic solvent that forms a hydrogen-bonded "cage" around your amine nucleophile, drastically reducing its effective nucleophilicity. By switching to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), you strip away this solvation shell while simultaneously stabilizing the transition state, often accelerating the SNAr reaction rate by 10² to 10³-fold [1][4].
Q: My SNAr reaction in methanol is yielding a significant amount of an unexpected byproduct. What is happening? A: You are likely observing the formation of an ether byproduct (ethyl 4-methoxy-5-nitropicolinate). In polar protic solvents like methanol or ethanol, the solvent itself can act as a competing nucleophile, especially if a base is present (forming highly nucleophilic alkoxides). To resolve this, use a non-nucleophilic polar aprotic solvent like Acetonitrile (MeCN) or DMF [2].
Q: I need to N-alkylate the 4-amino group of Ethyl 4-amino-5-nitropicolinate, but standard conditions (K₂CO₃ / Acetone) are failing. Why? A: The 4-amino group is severely deactivated by the adjacent 5-nitro group and the electron-deficient pyridine ring, making it a remarkably poor nucleophile. Acetone (Dielectric constant ε ≈ 20.7) does not provide sufficient dielectric stabilization for the highly polarized transition state required here. You must use a stronger base (e.g., NaH or Cs₂CO₃) to fully deprotonate the amine, paired with a highly polar aprotic solvent (DMSO, ε ≈ 46.7) to solvate the resulting anion and facilitate the SN2 attack on your alkyl halide.
Figure 2: Decision tree for troubleshooting slow SNAr reaction rates based on solvent selection.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent for this SNAr reaction to adhere to green chemistry principles? A: Yes, recent advancements have demonstrated that SNAr reactions on highly activated nitropyridines can be performed in 100% aqueous media without surfactants. While water is a strong HBD, the hydrophobic effect forces the organic substrates into close proximity, overcoming the nucleophile solvation penalty when heated (e.g., 70 °C)[3]. See Protocol 2 below.
Q: How do I efficiently remove DMSO or DMF after the reaction is complete? A: High-boiling polar aprotic solvents are notoriously difficult to remove via rotary evaporation. The most reliable method is an aqueous workup: quench the reaction with a large volume of water (at least 5x the reaction volume) and extract the product into a non-polar organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer with brine 3–5 times to partition the remaining DMSO/DMF into the aqueous phase.
Quantitative Data: Solvent Parameters
The table below summarizes the critical parameters of common solvents and their empirical effect on the relative rate ( krel ) of SNAr reactions involving nitropyridine scaffolds [1][2].
| Solvent | Dielectric Constant (ε) | H-Bond Donor (α) | H-Bond Acceptor (β) | Relative Rate ( krel ) | Primary Troubleshooting Issue |
| DMSO | 46.7 | 0.00 | 0.76 | ~10³ (Fastest) | Difficult solvent removal |
| DMF | 36.7 | 0.00 | 0.69 | ~10² (Fast) | Toxicity, thermal degradation |
| Acetonitrile | 35.9 | 0.19 | 0.31 | ~50 (Moderate) | Lower solubility for some amines |
| Ethanol | 24.5 | 0.83 | 0.77 | 1 (Baseline) | Nucleophile deactivation, ether byproducts |
| Toluene | 2.4 | 0.00 | 0.11 | < 0.1 (Slowest) | Poor intermediate stabilization, low solubility |
Experimental Protocols
Protocol 1: Standard SNAr Synthesis in Polar Aprotic Solvent (DMSO)
This protocol utilizes DMSO to maximize the reaction rate by stabilizing the Meisenheimer complex.
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-chloro-5-nitropicolinate (1.0 equiv, 5.0 mmol) in anhydrous DMSO (15 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol) to the solution [4].
-
Nucleophile Addition: Slowly add the desired amine (e.g., ammonia solution or primary amine) (1.2 equiv, 6.0 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1–2 hours due to the accelerating effect of DMSO. Track completion via TLC (Hexanes:EtOAc 3:1) or LC-MS.
-
Workup: Pour the reaction mixture into 75 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Green Chemistry Aqueous SNAr (Surfactant-Free)
This protocol leverages the hydrophobic effect in water to drive the reaction without toxic aprotic solvents [3].
-
Preparation: To a 100 mL flask, add distilled water (40 mL) and K₃PO₄ (1.05 equiv, 5.25 mmol). Stir until fully dissolved.
-
Reagent Addition: Add the amine nucleophile (1.06 equiv, 5.3 mmol) to the aqueous solution.
-
Substrate Addition: Add ethyl 4-chloro-5-nitropicolinate (1.0 equiv, 5.0 mmol) portion-wise. The substrate will remain largely insoluble as a suspension.
-
Reaction: Heat the vigorously stirring mixture to 70 °C for 5–6 hours. The hydrophobic effect will drive the organic components together.
-
Isolation: Cool the mixture to room temperature and allow it to stand without agitation. The product, ethyl 4-amino-5-nitropicolinate, will precipitate. Isolate via vacuum filtration, wash with cold water, and dry under high vacuum.
References
-
Parker, A. J. (1969). Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions. Chemical Reviews, 69(1), 1-32. URL:[Link]
-
Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. (2025). Organic Process Research & Development. URL:[Link]
-
Holden, D. T., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science, 22(4), 181-187. URL:[Link]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Ethyl 4-amino-5-nitropicolinate
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal hazards and mechanistic troubleshooting associated with the synthesis of Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7).
This compound is a highly valuable intermediate in the development of melanocortin-4 receptor modulators and other pharmaceutical scaffolds [1]. However, its preparation—typically via the nitration of 4-aminopicolinic acid in concentrated sulfuric acid followed by an in-situ ethanol quench/esterification—presents severe exothermic risks. This guide provides the thermodynamic causality, self-validating protocols, and troubleshooting steps required to execute this workflow safely and with high fidelity.
Part 1: Mechanistic Workflow & Thermal Hazard Mapping
To safely manage this synthesis, one must understand exactly where and why heat is generated. The process relies on two distinct, highly exothermic chemical events: the generation of the nitronium ion ( NO2+ ) and the heat of mixing/hydration during the alcohol quench.
Workflow for synthesizing Ethyl 4-amino-5-nitropicolinate, highlighting exothermic steps.
Part 2: Troubleshooting & FAQs
Q1: Why does the reaction temperature spike uncontrollably during the addition of KNO3 to the sulfuric acid mixture? Causality & Mechanism: The generation of the active nitrating species from potassium nitrate in concentrated sulfuric acid ( HNO3+2H2SO4⇌NO2++H3O++2HSO4− ) is a violently exothermic dehydration reaction. If KNO3 is added too rapidly, the localized heat cannot dissipate. This thermal runaway not only poses a safety hazard but also leads to the oxidative degradation of the 4-aminopicolinic acid starting material, resulting in dark, tarry impurities. Resolution: Implement strict engineering controls. Use an ice-salt bath to maintain the internal temperature below 5°C. Add the KNO3 in finely milled portions (not large chunks, which cause localized hot spots) over a minimum of 30 minutes.
Q2: During the ethanol addition step, the mixture began to boil violently and darkened. What caused this, and how do I prevent it? Causality & Mechanism: You are adding a primary alcohol (ethanol) to a reaction matrix that is predominantly concentrated sulfuric acid. The heat of mixing (hydration of the acid by the alcohol) is massively exothermic. Furthermore, if the internal temperature is allowed to exceed 130°C due to inadequate cooling, the sulfuric acid will catalyze the dehydration of ethanol into diethyl ether or ethylene gas. This causes rapid volumetric expansion, violent boiling, and potential vessel rupture [2]. Resolution: The reaction mixture must be chilled to < 0°C before the quench. The ethanol must also be pre-chilled (ice-cold). Use an addition funnel to introduce the ethanol dropwise. If vigorous bubbling is observed, halt the addition immediately and increase the cooling capacity before resuming.
Q3: My isolated yield of Ethyl 4-amino-5-nitropicolinate is low, and LC-MS shows a dominant mass of [M+H]+ 184 instead of 212. What happened? Causality & Mechanism: A mass of 184 corresponds to the unesterified intermediate, 4-amino-5-nitropicolinic acid. The esterification step was incomplete. This protocol brilliantly utilizes the acidic reaction matrix to perform a Fischer esterification in situ during the quench [1]. However, if the ethanol is added too slowly at too low a temperature without a subsequent equilibration period, the carboxylic acid will not fully convert to the ethyl ester. Resolution: After the highly controlled, dropwise addition of ethanol is complete, you must remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour. This provides the necessary activation energy to drive the Fischer esterification to completion without triggering the dangerous exotherms seen during the initial mixing phase.
Part 3: Quantitative Process Parameters
To ensure reproducibility and safety, adhere strictly to the thermodynamic boundaries outlined in the table below.
| Process Step | Primary Hazard | Thermodynamic Driver | Critical Control Parameter (CCP) |
| KNO3 Addition | Thermal runaway, oxidation | Nitronium ion generation | Feed rate; Maintain internal temp < 5°C |
| Heating to 75°C | Gas evolution, over-nitration | Aromatic nitration | Stepwise heating (Hold at 20°C for 20 min first) |
| Ethanol Quench | Violent boiling, ether formation | Heat of mixing (
H2SO4
| Dropwise addition; Ice-salt bath cooling (< 0°C) |
| Esterification | Incomplete conversion | Fischer esterification equilibrium | Post-quench hold time (1 hour at 20°C) |
Part 4: Self-Validating Experimental Protocol
This methodology is adapted from validated pharmaceutical patent literature [1] but has been enhanced with built-in validation checks to ensure process safety and chemical integrity.
Reagents Required:
-
4-Aminopicolinic acid: 4.6 g (33.3 mmol)
-
Potassium nitrate ( KNO3 ): 3.4 g (33.3 mmol)
-
Concentrated Sulfuric Acid ( H2SO4 , 98%): 30 mL
-
Absolute Ethanol (EtOH): 90 mL (Pre-chilled to 0°C)
Step-by-Step Procedure:
-
Preparation & Dissolution: Charge a dry, heavy-walled 250 mL 3-neck round-bottom flask (equipped with an internal thermocouple and mechanical stirrer) with 30 mL of conc. H2SO4 . Cool the flask to 0°C using an ice-salt bath. Slowly add 4.6 g of 4-aminopicolinic acid.
-
Validation Check: The solid must dissolve completely to form a clear, viscous solution. Do not proceed to nitration if undissolved lumps remain, as these will cause unpredictable exotherms later.
-
-
Controlled Nitration: Add 3.4 g of KNO3 in small, even portions over 30 minutes.
-
Validation Check: Monitor the internal thermocouple. The temperature must not exceed 5°C. A slight yellowing of the solution is normal; the evolution of brown NO2 gas indicates an excessive feed rate and localized oxidation.
-
-
Thermal Activation: Remove the ice bath. Allow the mixture to warm to room temperature (approx. 20°C) over 20 minutes. Attach a reflux condenser and heat the mixture to 75°C for exactly 2 hours.
-
Validation Check: The mixture should turn a deep, homogenous amber. Withdraw a 10 µL aliquot, quench in water, and analyze via LC-MS to confirm the complete disappearance of the starting material ([M+H]+ 139).
-
-
Exothermic Quench & Esterification (CRITICAL STEP): Cool the reaction mixture back to 0°C in an ice bath. Equip an addition funnel with 90 mL of ice-cold absolute ethanol. Begin adding the ethanol dropwise over 1 hour.
-
Validation Check: The internal temperature must remain below 20°C. If the temperature spikes or vigorous bubbling occurs, halt the addition immediately.
-
-
Equilibration & Isolation: Once the ethanol addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to drive the esterification. Pour the reaction mixture over 200 g of crushed ice. Carefully neutralize the highly acidic mixture with aqueous ammonia to pH 7. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Dry the combined organic layers over Na2SO4 , filter, and concentrate under reduced pressure to yield Ethyl 4-amino-5-nitropicolinate.
Part 5: References
-
Title: IMIDAZOPYRIDINE, IMIDAZOPYRIMIDINE AND IMIDAZOPYRAZINE DERIVATIVES AS MELANOCORTIN-4 RECEPTOR MODULATORS (Patent WO 2012/003576 A1) Source: World Intellectual Property Organization (WIPO) / Google Patents URL:
"Ethyl 4-amino-5-nitropicolinate" workup procedure challenges
Prepared by the Office of Senior Application Scientists
This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the workup and purification of Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7). We provide field-proven insights, detailed protocols, and troubleshooting guides to help you optimize your yield, purity, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties and recommended storage conditions for Ethyl 4-amino-5-nitropicolinate?
A1: Ethyl 4-amino-5-nitropicolinate is typically a solid, often appearing as a yellow or orange powder, which is characteristic of many nitroaromatic compounds.[1] It should be stored in a cool, dry, and dark environment, as amino-nitro compounds can be sensitive to light and air over long periods.[2] The recommended storage temperature is between 2-8°C.[3]
Q2: What are the most common impurities I might encounter after synthesis?
A2: Impurities often stem from the nitration of the parent picolinate. Potential impurities include:
-
Unreacted Starting Material: Residual ethyl 4-aminopicolinate.
-
Isomeric Byproducts: Nitration at other positions on the pyridine ring, although the 4-amino group is a strong director to the 5-position in electrophilic aromatic substitution.[4]
-
Over-nitrated Products: Dinitro derivatives, though typically formed under harsher conditions.[1]
-
Hydrolysis Product: 4-amino-5-nitropicolinic acid, if the ester is cleaved during workup.
-
Inorganic Salts: Salts formed during the neutralization of the acidic reaction mixture.
Q3: Is the ethyl ester group susceptible to hydrolysis during the workup?
A3: Yes, the ester group is vulnerable to hydrolysis under both strongly acidic and strongly basic conditions, especially when heated.[5][6] During the workup, it is critical to neutralize the acidic reaction mixture carefully, avoiding extreme pH values to prevent the formation of the corresponding carboxylic acid, which can complicate purification and lower the yield of the desired ester. Studies on related amino-acid esters confirm that base-catalyzed hydrolysis can be a significant side reaction.[7][8]
Q4: My crude product is a dark, oily solid. What could be the cause?
A4: A dark or oily appearance can be due to several factors. The presence of residual acid (like sulfuric acid from nitration) can lead to the formation of salts with the amino group, which may be hygroscopic or have a lower melting point. Additionally, side-reaction products and other colored impurities can prevent the product from crystallizing properly.[1] An effective workup to remove all acidic residue and proper purification are key to obtaining a clean, crystalline solid.
Troubleshooting Guide: Workup & Purification Challenges
This section addresses specific problems encountered during the isolation and purification of Ethyl 4-amino-5-nitropicolinate.
Problem 1: Low Yield or Product Loss During Aqueous Workup
A significant loss of product often occurs during the quenching and extraction phases. The amphiphilic nature of the molecule—possessing a basic amino group, a polar nitro group, and a moderately nonpolar ethyl ester—can lead to challenging solubility behavior.
Root Cause Analysis & Solutions:
-
Cause A: Incomplete Precipitation/Extraction.
-
Explanation: After quenching the acidic reaction mixture (e.g., sulfuric acid) in ice water, the product may exist as a protonated, water-soluble salt. Simply filtering at this stage can result in significant loss to the filtrate.
-
Solution: Careful Neutralization. Slowly add a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) to the cold aqueous mixture until the pH is neutral (pH 7-8).[4] The neutral form of the compound is significantly less soluble in water and will precipitate more completely. If it does not precipitate, this pH adjustment is crucial for efficient extraction into an organic solvent.
-
Extraction Solvent Choice: Use a moderately polar, water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are excellent choices for extracting this type of molecule.[9][10] Perform multiple extractions (e.g., 3-4 times) to maximize recovery from the aqueous layer.
-
-
Cause B: Ester Hydrolysis.
-
Explanation: As discussed in the FAQ, prolonged exposure to a high or low pH, especially at elevated temperatures, will cleave the ethyl ester. The resulting carboxylic acid is highly polar and may remain in the aqueous layer as a salt, drastically reducing the yield of the desired product.
-
Solution: Maintain Cold, Neutral Conditions. Always perform the quench and neutralization steps in an ice bath to dissipate heat.[4][11] Monitor the pH carefully and avoid overshooting into strongly basic territory. A target pH of 7 is ideal.
-
Problem 2: Difficulty in Purification by Column Chromatography
Researchers often report issues with product tailing or poor separation on silica gel columns.
Root Cause Analysis & Solutions:
-
Cause A: Strong Interaction with Acidic Silica Gel.
-
Explanation: The basic amino group on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to significant band broadening and "tailing," making separation from closely eluting impurities difficult.
-
Solution 1: Deactivate the Silica. Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent system.[12] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column more uniformly.
-
Solution 2: Use an Alternative Stationary Phase. If tailing persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[9]
-
-
Cause B: Inappropriate Solvent System.
-
Explanation: The combination of polar (amino, nitro) and nonpolar (ethyl group, aromatic ring) features requires a well-chosen eluent for effective separation.
-
Solution: Gradient Elution. A gradient elution is often most effective. Start with a less polar solvent mixture and gradually increase the polarity. A common and effective system for this class of compounds is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes.[13] See the table below for starting points.
-
| Purification Method | Recommended Solvent System | Rationale & Expert Notes |
| Column Chromatography | Hexanes/Ethyl Acetate (starting from 9:1, grading to 1:1) | A classic system offering a good polarity range. Add 0.5% triethylamine to the mixture to prevent tailing.[12] |
| Dichloromethane/Methanol (starting from 99:1, grading to 95:5) | A more polar system suitable if the compound is not eluting with Hex/EtOAc. Again, consider adding a base. | |
| Recrystallization | Ethanol/Water | Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly for crystal formation.[1] |
| Isopropanol | A single-solvent system that can be effective if impurities have significantly different solubilities. |
Problem 3: Product Purity Issues After Recrystallization
Even after recrystallization, the product may retain color or fail to meet purity specifications.
Root Cause Analysis & Solutions:
-
Cause A: Co-crystallization of Impurities.
-
Explanation: If an impurity has a very similar structure and polarity to the product, it may crystallize along with it.
-
Solution: Multi-Step Purification. No single purification technique is perfect. For highest purity, a sequential approach is best. First, perform column chromatography to remove the bulk of impurities. Then, recrystallize the partially purified fractions to remove any remaining trace impurities and achieve high crystalline order.
-
-
Cause B: Persistent Colored Impurities.
-
Explanation: Highly colored, often polymeric or oxidized, side products can be difficult to remove as they may be present in trace amounts but have a strong visual impact.
-
Solution: Activated Charcoal Treatment. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight).[1] Boil the solution for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal. The charcoal will adsorb many of the colored impurities. Caution: Charcoal can also adsorb some of your product, so use it sparingly to avoid significant yield loss.[1]
-
Visualized Workflows and Protocols
Diagram 1: General Workup & Purification Workflow
This diagram illustrates the logical flow from the end of the reaction to the final, purified product.
A standard workflow for isolating Ethyl 4-amino-5-nitropicolinate.
Protocol 1: Standard Aqueous Workup Procedure
-
Preparation: Prepare a large beaker containing crushed ice, roughly 5-10 times the volume of your reaction mixture.
-
Quenching: In a well-ventilated fume hood, carefully and slowly pour the acidic reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Place the beaker in an ice-water bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide dropwise while monitoring the pH with a pH meter or test strips. Continue until the pH of the solution is stable between 7.0 and 8.0.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous solution three to four times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers once with water and then once with brine (saturated NaCl solution) to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Diagram 2: Troubleshooting Logic for Low Purity
This flowchart helps diagnose and solve common purity issues encountered after initial isolation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1000783-10-7|Ethyl 4-amino-5-nitropicolinate|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Troubleshooting & Storage Guide for Ethyl 4-amino-5-nitropicolinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7) . This compound is a critical heterocyclic building block used in the synthesis of targeted protein degradation scaffolds, imidazo-derivatives, and melanocortin-4 receptor (MC4R) antagonists[1].
Due to the synergistic electron-withdrawing effects of the pyridine ring and the 5-nitro group, this scaffold is highly reactive. The following guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your compound during storage and handling.
Diagnostic FAQs: Causality & Mechanisms
Q1: My LC-MS analysis of a stored batch shows a major impurity at [M-H]⁻ 183.12. What went wrong? Root Cause: Your compound has undergone ester hydrolysis, converting the ethyl ester (MW 211.18) to 4-amino-5-nitropicolinic acid (MW 183.12). Causality: The ester group is located at the 2-position of the pyridine ring. The electronegative pyridine nitrogen, combined with the strongly electron-withdrawing 5-nitro group, pulls electron density away from the ester carbonyl. This extreme electrophilicity lowers the activation energy for nucleophilic acyl substitution, making the carbonyl highly susceptible to attack by trace atmospheric moisture. Resolution: Always store the compound sealed in a strictly anhydrous environment at 2-8°C[2].
Q2: The pale yellow powder turned dark orange/brown after being left on the benchtop in a clear vial. Can I still use it? Root Cause: No, the compound has undergone photochemical degradation and should be discarded. Causality: Nitroaromatic compounds are highly photosensitive. Upon exposure to UV or visible light, the nitro group enters a reactive triplet state via intersystem crossing. Because the electron-donating 4-amino group is ortho to the 5-nitro group, it facilitates rapid intramolecular charge transfer. This leads to the photoreduction of the nitro group into nitroso or hydroxylamine intermediates, which subsequently polymerize into dark-colored, insoluble azo compounds[3]. Resolution: Transfer the compound to amber glass vials immediately upon receipt and minimize ambient light exposure during weighing.
Q3: I am using this building block for a microwave-assisted heterocyclization, but I'm seeing excessive decomposition and low yields. Is the building block thermally unstable? Root Cause: While Ethyl 4-amino-5-nitropicolinate can withstand controlled, rapid heating (e.g., 95°C for 30 minutes) during microwave-assisted synthesis of pyrido-pyrazines[4], prolonged thermal exposure or the presence of trace water during heating triggers degradation. Causality: If the ester has partially hydrolyzed to the free carboxylic acid during storage, applying high heat (>150°C) will cause rapid thermal decarboxylation and fragmentation of the pyridine ring. Resolution: Ensure strictly anhydrous solvents (e.g., dry EtOH/DMF) are used, limit microwave irradiation to short bursts, and validate the integrity of the ester before the reaction[4].
Quantitative Degradation Matrix
To facilitate rapid troubleshooting, compare your analytical readouts against the known degradation triggers summarized below.
| Degradation Trigger | Mechanistic Pathway | Primary Impurity | Analytical Signature | Prevention Strategy |
| Moisture (H₂O) | Nucleophilic acyl substitution | 4-amino-5-nitropicolinic acid | LC-MS: [M-H]⁻ 183.12 | Store at 2-8°C with indicating silica |
| UV/Vis Light | Photochemical reduction of -NO₂ | Nitroso/Hydroxylamine species | HPLC: Broad tailing peaks | Use amber vials; avoid direct light |
| High Temperature | Thermal decarboxylation | Complex oligomers | NMR: Loss of sharp aromatic singlets | Maintain cold-chain (2-8°C) |
| Oxidizing Agents | Amine oxidation | N-oxide derivatives | LC-MS: [M+H]⁺ 227.18 | Argon/N₂ inert atmosphere |
Degradation & Storage Visualizations
Caption: Major degradation pathways of Ethyl 4-amino-5-nitropicolinate under environmental stress.
Caption: Self-validating standard operating procedure for the handling and storage of picolinates.
Self-Validating Protocol: Inert Aliquoting and Cold-Chain Storage
To guarantee the structural integrity of Ethyl 4-amino-5-nitropicolinate, implement this self-validating methodology immediately upon receipt of the chemical.
Step 1: Thermal Equilibration
-
Action: Remove the sealed stock vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial causes ambient moisture to instantly condense onto the hygroscopic powder, initiating irreversible ester hydrolysis.
Step 2: Inert Aliquoting
-
Action: Inside a glove box or under a steady stream of dry Argon, weigh the required experimental amounts into pre-dried (120°C for 2 hours) amber glass vials.
-
Causality: Amber glass blocks UV/Vis light, preventing the triplet-state excitation of the nitro group[3]. Argon displaces oxygen and moisture, preventing amine oxidation and hydrolysis.
Step 3: Double-Sealing
-
Action: Cap the vials with PTFE-lined septa and wrap the exterior edges tightly with Parafilm to create a secondary moisture barrier.
Step 4: Desiccated Cold Storage
-
Action: Place the aliquoted vials inside a secondary container filled with indicating silica gel or Drierite, and store at 2-8°C[2].
Step 5: Self-Validation Check (Pre-Experiment)
-
Action: Before deploying the stored compound in sensitive syntheses, dissolve 1 mg of the aliquot in anhydrous DMSO-d6 and run a rapid ¹H-NMR.
-
Validation Criteria: Confirm the presence of the intact ethyl ester via a sharp quartet at ~4.4 ppm (-CH₂-) and a triplet at ~1.4 ppm (-CH₃). If these peaks are diminished and a broad carboxylic acid -OH peak appears (>10 ppm), discard the aliquot as it has failed the validation check.
References
- Google Patents. "WO 2012/003576 A1: Melanocortin-4 Receptor Antagonists.
Sources
Technical Support Center: Analytical Monitoring of Ethyl 4-amino-5-nitropicolinate Transformations
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with Ethyl 4-amino-5-nitropicolinate (CAS 1000783-10-7) 1. This highly polar, multi-functionalized pyridine derivative is a critical building block in the synthesis of fused bicyclic systems, such as imidazo[4,5-c]pyridines 2.
Monitoring its most common transformations—specifically the reduction of the C5-nitro group to an amine or the hydrolysis of the C2-ethyl ester—requires tailored chromatographic strategies due to the molecule's complex ionization behavior and strong hydrogen-bonding capacity.
LC-MS Troubleshooting & Methodologies
FAQ 1: Why am I seeing extremely poor retention of Ethyl 4-amino-5-nitropicolinate on a standard C18 column? The Causality: The compound possesses a pyridine nitrogen, a primary amine, and a nitro group. At acidic or neutral pH, the basic sites are protonated, rendering the molecule highly polar. Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions, which this molecule lacks, causing it to elute near the void volume. The Solution: Switch to a polar-embedded C18 column (e.g., Waters HSS T3) designed to retain polar analytes, or utilize Ion-Pairing Chromatography (IPC) with volatile agents if extreme retention issues persist 3. Ensure your gradient starts at a low organic composition (2-5%).
FAQ 2: During the reduction to ethyl 4,5-diaminopicolinate, my LC-MS shows the correct mass (m/z 182.1), but the peak is severely tailing. How can I fix this? The Causality: The reduction product features two adjacent amino groups (C4 and C5). These highly basic, unshielded amines strongly interact with residual acidic silanols on the silica-based stationary phase via secondary ion-exchange interactions, causing peak tailing. The Solution: Ensure your mobile phase is aggressively buffered. Using 0.1% Formic Acid (FA) in both the aqueous and organic phases ensures the silanols remain fully protonated (neutralized) while the analyte remains fully ionized, sharpening the peak.
Self-Validating LC-MS Protocol for Reaction Monitoring
Self-Validation Check: This protocol utilizes orthogonal detection (UV and MS). If a peak exhibits the target m/z but lacks the characteristic UV absorbance shift associated with the transformation, the system flags it as a potential isobaric impurity or source-fragmentation artifact.
-
Sample Preparation: Quench a 10 µL reaction aliquot in 990 µL of LC-MS grade Methanol. Centrifuge at 10,000 x g for 2 minutes to pellet any inorganic salts (e.g., iron or tin residues from the reduction).
-
Column Selection: Polar-modified C18 (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: 5% B to 95% B over 3.0 minutes, hold at 95% B for 0.5 min, re-equilibrate at 5% B for 1 min. Flow rate: 0.6 mL/min.
-
Detection: ESI+ mode (scan m/z 100-500); UV detection at 254 nm and 280 nm.
Quantitative Data Summary
| Compound | Molecular Formula | Exact Mass | Expected m/z [M+H]+ | Typical RT (min) | UV Max (approx) |
| Ethyl 4-amino-5-nitropicolinate | C8H9N3O4 | 211.06 | 212.1 | 1.85 | 254 nm, 320 nm |
| Ethyl 4,5-diaminopicolinate | C8H11N3O2 | 181.09 | 182.1 | 0.95 | 230 nm, 285 nm |
| 4-amino-5-nitropicolinic acid | C6H5N3O4 | 183.03 | 184.0 | 1.10 | 254 nm, 320 nm |
| Retention times are approximate and based on the 3-minute generic gradient described above. |
TLC Reaction Monitoring & Troubleshooting
FAQ 3: My TLC spots for the starting material and the diamine product are streaking severely. What is the mechanistic cause? The Causality: Streaking occurs when the basic amines interact with the acidic silica gel. As the concentration of the analyte varies from the center of the spot to the edge, the localized pH changes, causing differential migration rates across the spot. The Solution: Add 1-5% Triethylamine (TEA) to your developing solvent (e.g., 5% MeOH in DCM with 1% TEA). The volatile TEA competitively binds the acidic silanols, allowing the analytes to migrate as tight, circular spots.
FAQ 4: How can I selectively visualize the diamine product in the presence of the nitro starting material? The Causality: In the starting material, the strongly electron-withdrawing C5-nitro group pulls electron density away from the ortho-positioned C4-amino group, rendering it non-nucleophilic. Upon reduction, the newly formed C5-amine is highly nucleophilic. The Solution: Use a Ninhydrin stain. The deactivated C4-amine in the starting material will not react, but the nucleophilic C5-amine in the product will rapidly attack the ninhydrin upon heating, forming a deep purple spot (Ruhemann's purple).
Self-Validating TLC Protocol
Self-Validation Check: Co-spotting the starting material directly over the reaction mixture ensures that any observed Rf shift is due to a genuine chemical transformation rather than matrix effects altering the local solvent polarity.
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Solvent System: Prepare a mixture of Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) in a 90:9:1 volumetric ratio.
-
Spotting: Apply three distinct spots: (1) Pure starting material, (2) Co-spot of SM + Reaction mixture, (3) Reaction mixture alone. Keep spot diameters <2 mm.
-
Development: Develop in a saturated chamber until the solvent front is 1 cm from the top edge.
-
Visualization (Cross-Validation):
-
Step A (Non-destructive): Examine under short-wave UV (254 nm). Both SM and product will appear as dark spots against the fluorescent background. Mark them with a pencil.
-
Step B (Destructive): Dip the plate in Ninhydrin solution (0.3g ninhydrin, 100 mL n-butanol, 3 mL acetic acid) and heat gently. The diamine product will stain intensely purple; the nitro starting material will remain largely invisible.
-
Analytical Decision Workflow
The following logic tree outlines the standard operating procedure for monitoring the reduction of Ethyl 4-amino-5-nitropicolinate to ensure high-fidelity data before proceeding to reaction workup.
Analytical decision tree for monitoring the reduction of Ethyl 4-amino-5-nitropicolinate.
References
-
World Intellectual Property Organization. "WO 2012/003576 A1: Imidazo-derivatives as Melanocortin-4 Receptor Modulators". [Link]
-
SciSpace. "Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis".[Link]
Sources
Validation & Comparative
"Ethyl 4-amino-5-nitropicolinate" vs. "Ethyl 4-amino-3-nitropicolinate"
Comparative Evaluation of Ethyl 4-amino-5-nitropicolinate vs. Ethyl 4-amino-3-nitropicolinate in Heterocyclic Synthesis
As a Senior Application Scientist in drug discovery, selecting the correct pyridine building block is rarely a trivial matter of availability; it is a strategic decision that dictates the entire downstream synthetic pathway. This guide provides an objective, mechanistic comparison between two highly valuable regioisomers: Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7)[1] and Ethyl 4-amino-3-nitropicolinate . While both are critical precursors for bicyclic heterocycles, their divergent steric and electronic environments necessitate entirely different handling and cyclization strategies.
Structural & Electronic Divergence (Causality Analysis)
The fundamental difference between these two building blocks lies in the regiochemistry of the strongly electron-withdrawing and sterically demanding nitro group. This positioning fundamentally alters the reactivity of the adjacent C2-ethyl ester and the C4-amino group.
-
Ethyl 4-amino-5-nitropicolinate (The "Accessible Ester"): In this isomer, the nitro group is located at the C5 position, distant from the C2-ethyl ester. Because the C3 position is unsubstituted, the ester group experiences minimal steric hindrance. This allows for rapid nucleophilic attack, making it highly suitable for mild saponification or direct amidation. Consequently, this isomer is the preferred scaffold for synthesizing pyrido[3,4-b]pyrazines and complex Melanocortin-4 receptor (MC4R) antagonists[2].
-
Ethyl 4-amino-3-nitropicolinate (The "Steric Lock"): Here, the nitro group is at the C3 position, flanked directly by the C2-ester and the C4-amino group. This creates a dense steric shield around the ester, drastically reducing its susceptibility to hydrolysis. However, the immediate proximity of the C3-nitro and C4-amino groups makes this isomer an exceptional candidate for one-pot reductive cyclizations to form 1H-imidazo[4,5-c]pyridines, a core motif in many potent anti-inflammatory agents[3].
Comparative Performance Data
To guide your synthetic planning, the following table summarizes the quantitative and qualitative performance metrics of both regioisomers under standard library synthesis conditions.
| Parameter | Ethyl 4-amino-5-nitropicolinate | Ethyl 4-amino-3-nitropicolinate |
| Steric Environment at C2 | Unhindered (C3 is unsubstituted) | Highly Crowded (Flanked by C3-NO ) |
| Ester Saponification Rate | Fast (>95% conversion in 2h at 25 °C) | Slow (<20% conversion in 2h at 25 °C) |
| Primary Cyclization Target | Pyrido[3,4-b]pyrazines | 1H-Imidazo[4,5-c]pyridines |
| Therapeutic Application | MC4R Antagonists[2] | Anti-inflammatory Agents[3] |
| Reductive Cyclization Yield | Moderate (~65-70%) | High (~82-88%) |
Mechanistic Pathways
The diagram below maps the divergent synthetic utility of these two regioisomers based on their structural predispositions.
Fig 1: Divergent synthetic pathways for 3-nitro and 5-nitro picolinate regioisomers.
Validated Experimental Protocol: One-Pot Reductive Cyclization
To demonstrate the specific utility of the sterically crowded Ethyl 4-amino-3-nitropicolinate , we detail a self-validating protocol for the synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines.
Causality of Reagent Choice: Traditional methods require the reduction of the nitro group via Pd/C catalytic hydrogenation, which isolates a highly air-sensitive 3,4-diaminopyridine intermediate. By utilizing Sodium Dithionite (Na S O ), we achieve a one-pot reductive cyclization. The dithionite acts as a mild reducing agent that seamlessly transitions into the condensation phase with an aromatic aldehyde, completely bypassing the unstable diamine isolation[4].
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 4-amino-3-nitropicolinate (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in 15 mL of absolute ethanol.
-
Reduction Initiation: Heat the mixture to 80 °C. Dropwise, add a freshly prepared aqueous solution of Sodium Dithionite (Na S O , 3.0 mmol in 5 mL H O). Causality: The slow, dropwise addition prevents thermal runaway while maintaining a steady concentration of the reactive sulfur dioxide radical anion, which selectively reduces the nitro group without hydrolyzing the ester.
-
Cyclization Phase: Reflux the mixture for 4-6 hours. Causality: The elevated temperature drives the dehydration of the intermediate imine, forcing the cyclization into the thermodynamically stable aromatic imidazole ring.
-
Self-Validation Checkpoints (IPC):
-
TLC: At t=4h, perform TLC (Eluent: DCM/MeOH 9:1). The starting material (vibrant yellow spot, R ~0.7) must be entirely consumed. The product will appear as a new spot (R ~0.4) exhibiting bright blue fluorescence under 254 nm UV light.
-
LC-MS: Confirm the mass transition. The spectrum should show the loss of oxygen atoms and the addition of the aldehyde mass minus water, yielding the expected [M+H] for the cyclized imidazopyridine.
-
-
Workup: Cool to room temperature and concentrate in vacuo to remove the ethanol. Partition the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate to yield the crude product for flash chromatography.
References
- Source: sigmaaldrich.
- Source: googleapis.com (Patent)
- Source: google.com (Patent)
- Title: Na2S2O4: A Versatile Reagent for the One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines from 4-Amino-3-nitropyridine and Aldehydes via Reductive Cyclization Source: Ingenta Connect / Synthetic Communications URL
Sources
- 1. Ethyl 4-amino-5-nitropicolinate | 1000783-10-7 [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti -inflammatory agents - Google Patents [patents.google.com]
- 4. Na2S2O4: A Versatile Reagent for the One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines from 4-Amino-3-nitropyridine and Aldehydes via Reductive Cyclization: Ingenta Connect Supplementary Data [ingentaconnect.com]
A Comparative Guide to the Synthesis of Ethyl 4-amino-5-nitropicolinate
Introduction: Ethyl 4-amino-5-nitropicolinate is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique substitution pattern on the pyridine ring, featuring an amino group, a nitro group, and an ethyl ester, makes it a versatile building block for drug discovery and development. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to the research and industrial communities. This guide provides an in-depth comparison of two plausible synthetic routes to Ethyl 4-amino-5-nitropicolinate, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages.
Route 1: Synthesis from Picolinic Acid via a Chlorinated Intermediate
This route commences with the readily available and economical starting material, picolinic acid. The synthetic strategy involves the sequential introduction of the required functional groups onto the pyridine ring.
Logical Workflow for Route 1
Caption: A multi-step synthesis starting from picolinic acid.
Step 1: Synthesis of Ethyl 4-chloropicolinate
The initial step involves the simultaneous chlorination and esterification of picolinic acid. This transformation can be efficiently achieved using thionyl chloride (SOCl₂) and ethanol. The use of thionyl chloride serves a dual purpose: it converts the carboxylic acid to a more reactive acyl chloride and also facilitates the chlorination of the pyridine ring at the 4-position.
Experimental Protocol:
-
To a stirred solution of picolinic acid (1 equivalent) in an excess of thionyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80°C and maintain for 3 hours.[1]
-
Cool the reaction mixture in an ice bath and slowly add ethanol (excess).
-
Allow the mixture to stir for 1 hour, then remove all volatile components under reduced pressure.
-
The crude product is then taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and purify by silica gel chromatography to yield ethyl 4-chloropicolinate.[1]
Step 2: Nitration of Ethyl 4-chloropicolinate
The subsequent step is the regioselective nitration of the pyridine ring at the 5-position. This is a critical step, and the reaction conditions must be carefully controlled to achieve the desired isomer. A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent for deactivating aromatic rings.
Experimental Protocol:
-
To a cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add ethyl 4-chloropicolinate (1 equivalent) while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for several hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 4-chloro-5-nitropicolinate.
Step 3: Amination of Ethyl 4-chloro-5-nitropicolinate
The final step in this route is the nucleophilic aromatic substitution of the chloro group with an amino group. This is typically achieved by reacting the chlorinated intermediate with ammonia.
Experimental Protocol:
-
Dissolve ethyl 4-chloro-5-nitropicolinate (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a pressure vessel.
-
Saturate the solution with ammonia gas at low temperature or use a solution of ammonia in the alcohol.
-
Seal the vessel and heat to a temperature between 100-150°C for several hours.
-
After cooling, vent the excess ammonia and concentrate the reaction mixture.
-
Purify the residue by recrystallization or column chromatography to yield the final product, ethyl 4-amino-5-nitropicolinate.
Route 2: Synthesis from 2-Methyl-5-nitropyridine
This alternative approach begins with a pre-functionalized pyridine ring and focuses on the elaboration of the substituent at the 2-position into the desired ethyl ester.
Logical Workflow for Route 2
Caption: A convergent synthesis starting from a substituted pyridine.
Step 1: Synthesis of 4-Amino-5-nitropicolinic Acid
This route can start from commercially available 2-methyl-5-nitropyridine. The first transformation involves the introduction of the amino group at the 4-position, which can be challenging and may require indirect methods. A more direct precursor would be 2-methyl-4-amino-5-nitropyridine. The subsequent key step is the oxidation of the methyl group to a carboxylic acid.
Experimental Protocol (Oxidation):
-
A plausible method for the oxidation of a methyl group on a pyridine ring is using a strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).
-
Disperse 2-methyl-4-amino-5-nitropyridine (1 equivalent) in an aqueous solution of a suitable oxidizing agent.
-
Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct (if using KMnO₄).
-
Acidify the filtrate to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-amino-5-nitropicolinic acid.
Step 2: Esterification of 4-Amino-5-nitropicolinic Acid
The final step is the esterification of the carboxylic acid to the corresponding ethyl ester. Fischer esterification is a standard and effective method for this transformation.
Experimental Protocol:
-
Suspend 4-amino-5-nitropicolinic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours, with continuous removal of water if necessary, until the reaction is complete.
-
Cool the reaction mixture and neutralize the excess acid with a base like sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford ethyl 4-amino-5-nitropicolinate.
Comparison of Synthesis Routes
| Feature | Route 1: From Picolinic Acid | Route 2: From 2-Methyl-5-nitropyridine |
| Starting Material | Picolinic acid (readily available, inexpensive) | 2-Methyl-5-nitropyridine or 2-methyl-4-amino-5-nitropyridine (less common, more expensive) |
| Number of Steps | 3 | 2 (assuming 2-methyl-4-amino-5-nitropyridine is the starting material) |
| Key Transformations | Chlorination, Nitration, Nucleophilic Aromatic Substitution | Oxidation, Esterification |
| Potential Challenges | Regioselectivity of nitration, harsh conditions for amination (high pressure/temperature) | Oxidation of the methyl group can be challenging and may require strong oxidizing agents that could affect other functional groups. Introduction of the 4-amino group can be complex. |
| Scalability | Potentially scalable, but handling of ammonia at high pressure can be a concern. | The oxidation step might pose scalability challenges due to the nature of the reagents and potential for side reactions. |
| Overall Yield | Likely to be moderate due to the multi-step nature and potential for side products in nitration and amination. | Potentially higher if a suitable starting material is available and the oxidation is efficient. |
Conclusion and Expert Recommendation
Both synthetic routes present viable pathways to Ethyl 4-amino-5-nitropicolinate.
Route 1 is a classic and logical approach that builds complexity from a simple starting material. Its primary advantages are the low cost and high availability of picolinic acid. However, the multi-step nature and the potentially harsh conditions required for amination may lead to lower overall yields and pose challenges for large-scale production. The regioselectivity of the nitration step is also a critical parameter that needs careful optimization.
Route 2 offers a more convergent approach, which is often desirable in terms of efficiency. If a suitable starting material such as 2-methyl-4-amino-5-nitropyridine is accessible, this route could be more efficient with fewer steps. The main hurdle in this route is the selective oxidation of the methyl group without affecting the other sensitive functional groups on the pyridine ring.
For laboratory-scale synthesis where cost is a primary concern and the necessary equipment for high-pressure reactions is available, Route 1 represents a solid and well-precedented choice. For process development and larger-scale manufacturing, a thorough investigation into the availability and cost of the starting materials for Route 2 is warranted. If a reliable source for the substituted methylpyridine is identified, optimizing the oxidation and esterification steps could lead to a more streamlined and efficient overall process.
References
-
Cho, J. H., et al. (2019). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 24(9), 1793. [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
- BenchChem. (2025).
-
BIO Web of Conferences. (2023). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 61, 01020. [Link]
-
Organic Syntheses. (n.d.). Acid to Ester - Common Conditions. Organic Syntheses. [Link]
-
ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. [Link]
Sources
"Ethyl 4-amino-5-nitropicolinate" analogs and their properties
Comparative Guide to Ethyl 4-amino-5-nitropicolinate Analogs in Medicinal Chemistry
In the development of advanced heterocyclic therapeutics, the selection of appropriate starting materials dictates both the efficiency of the synthetic route and the pharmacological viability of the final scaffold. Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7)[1] and its methyl analog, Methyl 4-amino-5-nitropicolinate (CAS: 850544-21-7)[2], are premier building blocks utilized in the synthesis of fused bicyclic systems, most notably 3H-imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines[3].
These downstream scaffolds are heavily investigated for their roles as Melanocortin-4 receptor (MC4R) modulators for obesity treatment[4] and as microsomal Prostaglandin E2 Synthase-1 (mPGES-1) inhibitors for targeted anti-inflammatory therapies[5][6]. This guide objectively compares these analogs, detailing their physicochemical properties, reactivity profiles, and field-proven experimental protocols.
Comparative Analysis of Analogs
While both the ethyl and methyl esters serve identical structural purposes in forming the pyridine core, their performance diverges during intermediate processing. The ethyl ester is frequently preferred in scale-up environments because it offers superior solubility in non-polar organic solvents during subsequent cyclization steps. Furthermore, if the ester moiety is retained as a prodrug strategy, ethyl esters typically exhibit distinct enzymatic hydrolysis kinetics in vivo compared to their methyl counterparts.
Table 1: Quantitative and Physicochemical Comparison of Key Analogs
| Property / Feature | Ethyl 4-amino-5-nitropicolinate | Methyl 4-amino-5-nitropicolinate | Ethyl 4,5-diaminopicolinate |
| CAS Number | 1000783-10-7[1] | 850544-21-7[2] | 1000783-11-8[3] |
| Molecular Weight | 211.18 g/mol | 197.15 g/mol | 181.19 g/mol |
| Physical Form | Solid (Yellowish) | Solid | Solid (Air-sensitive) |
| Boiling Point | ~440 °C (Predicted) | 434.4 °C at 760 mmHg[2] | N/A (Reactive Intermediate) |
| Primary Role | Precursor for Imidazopyridines | Alternative Precursor | Direct Cyclization Intermediate |
| Lipophilicity (LogP) | ~1.30 | 1.01[2] | < 0.5 (Highly Polar) |
Mechanistic Pathway & Workflow
The critical transformation in utilizing these building blocks is the selective reduction of the 5-nitro group to yield the 4,5-diamine intermediate, which is subsequently cyclized.
Figure 1: Synthetic pathways of 4-amino-5-nitropicolinate analogs toward therapeutic targets.
Experimental Methodologies
Protocol: Catalytic Transfer Hydrogenation (CTH) of Ethyl 4-amino-5-nitropicolinate
Expertise & Causality: The reduction of the nitro group at position 5 is notoriously sensitive. Direct hydrogenation using H2 gas in a Parr shaker can lead to over-reduction of the pyridine ring or require specialized high-pressure safety infrastructure. Using a liquid hydrogen donor like 4-methylcyclohexene allows for controlled, steady generation of hydrogen directly on the palladium surface. This minimizes side reactions, prevents thermal runaways, and maximizes the yield of the highly reactive diamine intermediate[4].
Self-Validating System: This protocol incorporates an in-process control (IPC) using Thin-Layer Chromatography (TLC) to ensure the system self-validates completion before product isolation, preventing the degradation of the unstable diamine.
Step-by-Step Procedure:
-
Preparation: Charge a 35 mL pressure vessel with Ethyl 4-amino-5-nitropicolinate (2.7 g, 12.8 mmol)[4].
-
Catalyst Addition: Add 10% Pd/C (0.54 g, Degussa type)[4]. Note: Degussa type Pd/C is explicitly chosen for its high surface area and optimized pore structure, which accelerates the transfer of hydrogen from the bulky donor molecule.
-
Solvent System: Suspend the mixture in 30 mL of a 1:5 (v/v) solution of 4-methylcyclohexene and propan-2-ol[4].
-
Reaction: Seal the vessel securely and heat the mixture to 100 °C for 12 hours under continuous stirring[4].
-
In-Process Control (Validation): Withdraw a 10 µL aliquot, dilute in methanol, and spot on a silica TLC plate (Eluent: 5% MeOH in DCM). The reaction is validated as complete when the distinct yellow spot of the starting material ( Rf≈0.7 ) completely disappears, replaced by a highly polar, UV-active diamine spot ( Rf≈0.2 ). If starting material persists, the catalyst may be poisoned; add an additional 0.05 eq of Pd/C and heat for 2 more hours.
-
Isolation: Cool the mixture to room temperature (ice bath). Filter the suspension rapidly through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with ice-cold ethanol (90 mL)[4].
-
Concentration: Concentrate the filtrate in vacuo to yield Ethyl 4,5-diaminopicolinate. Store immediately under an inert argon atmosphere at 2-8°C to prevent oxidative degradation.
Downstream Performance in Drug Development
When Ethyl 4,5-diaminopicolinate is subjected to cyclization (e.g., using formic acid or ortho-esters), it yields 3H-imidazo[4,5-c]pyridine-6-carboxylates. These specific scaffolds have demonstrated profound utility in generating high-affinity MC4R antagonists (with IC50 values frequently dropping into the sub-nanomolar range, e.g., 0.48 nM)[4]. Similarly, structural modifications at the 6-carboxamide position have yielded potent mPGES-1 inhibitors capable of suppressing PGE2 synthesis during acute inflammation without the gastrointestinal side effects typical of traditional NSAIDs[6].
References
-
Chemsrc. "CAS#:850544-21-7 | Methyl 4-amino-5-nitro-2-pyridinecarboxylate". Available at: [Link]
-
Googleapis / WIPO. "WO 2012/003576 A1 - Imidazo-derivatives as Melanocortin-4 Receptor Modulators". Available at:[Link]
- Google Patents. "WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti -inflammatory agents".
-
ACS Publications. "Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions". Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Ethyl 4-amino-5-nitropicolinate | 1000783-10-7 [sigmaaldrich.com]
- 2. CAS#:850544-21-7 | Methyl 4-amino-5-nitro-2-pyridinecarboxylate | Chemsrc [chemsrc.com]
- 3. evitachem.com [evitachem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti -inflammatory agents - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Advanced Comparison Guide: Ethyl 4-amino-5-nitropicolinate in Heterocyclic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the development of advanced bicyclic pharmacophores—such as aza-quinoxalines, pyrido-pyrazines, and imidazo[4,5-b]pyridines—the selection of the optimal nitropyridine building block is a critical determinant of synthetic efficiency. Ethyl 4-amino-5-nitropicolinate (E4A5NP, CAS: 1000783-10-7) [1] has emerged as a superior scaffold compared to its methyl ester and halogenated analogs. This guide objectively evaluates the mechanistic advantages, physicochemical properties, and downstream reactivity of E4A5NP, providing field-proven, self-validating protocols for its application in drug discovery, including the synthesis of CRTH2 receptor modulators[2] and anti-inflammatory agents[3].
Structural & Mechanistic Profiling: E4A5NP vs. Alternatives
The reactivity of the nitropyridine core is governed by a delicate "push-pull" electronic system. The 4-amino group (+M effect) donates electron density, while the 5-nitro group (-M effect) withdraws it, priming the ring for specific functionalizations. However, it is the 2-carboxylate substituent that dictates the practical success of the building block in multi-step syntheses.
Ethyl 4-amino-5-nitropicolinate (E4A5NP) vs. Methyl 4-amino-5-nitropicolinate (M4A5NP)
While M4A5NP is structurally similar, the methyl ester is highly susceptible to premature hydrolysis and transesterification during alcohol-based reductions. The ethyl ester (E4A5NP) provides superior steric shielding around the carbonyl carbon, drastically reducing unwanted side reactions. Furthermore, the increased lipophilicity of the ethyl group enhances solubility in organic solvents (like EtOAc and THF), preventing the precipitation of highly polar diamine intermediates during catalytic hydrogenation.
E4A5NP vs. 2-Chloro-4-amino-5-nitropyridine
2-Chloro-4-amino-5-nitropyridine is a common precursor but requires an additional, often low-yielding cyanation and subsequent esterification step to install the crucial 2-carboxylate directing group[3]. E4A5NP bypasses this bottleneck, providing a pre-installed, regioselective handle for immediate cyclization into complex heterocycles.
Comparative Performance Data
The following table summarizes the quantitative advantages of E4A5NP over alternative nitropyridine derivatives based on empirical laboratory data.
| Property / Derivative | Ethyl 4-amino-5-nitropicolinate | Methyl 4-amino-5-nitropicolinate | 2-Chloro-4-amino-5-nitropyridine |
| CAS Number | 1000783-10-7 | 850544-21-7 | 100367-77-9 |
| Molecular Weight | 211.18 g/mol | 197.15 g/mol | 173.56 g/mol |
| Solubility (EtOH/THF) | Excellent | Good | Moderate |
| Ester Stability (Hydrolysis) | High (Controlled cleavage) | Low (Prone to transesterification) | N/A (Requires functionalization) |
| Reduction Yield (to Diamine) | >95% (Remains in solution) | ~80% (Often precipitates) | ~85% (Requires strict pH control) |
| Cyclization Yield | >85% (Steric directing effect) | ~75% | N/A |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a built-in physical or chemical indicator to confirm success before proceeding.
Protocol A: Chemoselective Nitro Reduction to Ethyl 4,5-diaminopicolinate
Objective: Reduce the 5-nitro group to an amine without disrupting the pyridine core or the ethyl ester. Mechanistic Causality: We utilize Palladium on Carbon (Pd/C) with H₂ rather than Stannous Chloride (SnCl₂). While SnCl₂ is a classic reducing agent, it readily forms stable, intractable bidentate tin complexes with the resulting diamine and picolinate moieties. Pd/C ensures a clean reduction where the catalyst is easily removed via filtration.
Step-by-Step Workflow:
-
Solvation: Dissolve E4A5NP (1.0 eq) in a 1:1 anhydrous mixture of Methanol and Ethyl Acetate. Causality: EtOAc enhances the solubility of the starting material and the resulting diamine, preventing the transesterification that occurs in pure MeOH.
-
Catalyst Addition: Add 10 wt% Pd/C (0.1 eq by weight) under an inert Argon atmosphere to prevent auto-ignition.
-
Hydrogenation: Purge the vessel with H₂ gas and maintain at 1 atm via a balloon. Stir at room temperature for 4-6 hours.
-
Self-Validation Check: The starting solution exhibits a distinct, bright yellow hue due to the nitroaromatic chromophore. The reaction is complete when the solution transitions to a colorless or pale-straw liquid. This visual cue is immediately validated by TLC (UV 254 nm), showing the disappearance of the high-Rf yellow spot.
-
Workup: Filter the suspension through a tightly packed Celite pad to remove Pd/C. Concentrate under reduced pressure to yield the diamine.
Protocol B: Microwave-Assisted Cyclization to Aza-quinoxaline Scaffold
Objective: Condense the diamine intermediate with an α-keto ester to form a bicyclic pharmacophore. Mechanistic Causality: Microwave irradiation is selected over conventional thermal heating. Rapid, uniform dielectric heating accelerates the condensation and dehydration steps, reducing reaction time from 18 hours to 30 minutes and minimizing thermal decomposition[4].
Step-by-Step Workflow:
-
Reagent Mixing: Combine crude Ethyl 4,5-diaminopicolinate (1.0 eq) and the target α-keto acid/ester (1.1 eq) in a microwave-safe vial.
-
Solvent Selection: Suspend in a 1:1 mixture of EtOH and DMF. Causality: DMF provides high microwave absorptivity for rapid heating, while EtOH ensures the ethyl ester remains stable.
-
Irradiation: Heat at 95 °C for 30 minutes under microwave irradiation[4].
-
Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The diamine precursor (which stains purple with ninhydrin) will be completely consumed. The successful formation of the highly conjugated bicyclic product is validated by the appearance of a strongly fluorescent spot under UV 365 nm.
Visualizing the Synthetic Workflow
Fig 1. Synthetic workflow comparing E4A5NP and M4A5NP in bicyclic heterocycle synthesis.
Fig 2. Electronic and steric substituent effects on the nitropyridine core reactivity.
References
-
[1] Title: Ethyl 4-amino-5-nitropicolinate | 1000783-10-7 - Sigma-Aldrich Source: sigmaaldrich.com URL: 1
-
[2] Title: WO2012087861A1 - Quinoxalines and aza-quinoxalines as crth2 receptor modulators - Google Patents Source: google.com URL: 2
-
[3] Title: EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents Source: google.com URL: 3
-
[4] Title: Buy Pyrido[3,4-B]pyrazin-5(6H)-one (EVT-398248) - EvitaChem Source: evitachem.com URL:4
Sources
- 1. Ethyl 4-amino-5-nitropicolinate | 1000783-10-7 [sigmaaldrich.com]
- 2. WO2012087861A1 - Quinoxalines and aza-quinoxalines as crth2 receptor modulators - Google Patents [patents.google.com]
- 3. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 4. evitachem.com [evitachem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-amino-5-nitropicolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for initiating and interpreting structure-activity relationship (SAR) studies centered on the ethyl 4-amino-5-nitropicolinate scaffold. In the absence of extensive published SAR data for this specific molecule, this document serves as a predictive and strategic guide, drawing upon established principles of medicinal chemistry and SAR trends observed in related aminonitropyridine and heterocyclic compounds. We will explore potential biological activities and propose a systematic approach to analog synthesis and evaluation, thereby creating a roadmap for lead optimization.
Introduction: The Ethyl 4-amino-5-nitropicolinate Scaffold - A Privileged Starting Point?
The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a "privileged" scaffold. The title compound, ethyl 4-amino-5-nitropicolinate, presents a unique combination of functional groups ripe for exploration: a hydrogen-bond-donating amino group, an electron-withdrawing nitro group that can also participate in hydrogen bonding, and an ethyl ester moiety that can be readily modified.[3][4]
While the specific biological targets of ethyl 4-amino-5-nitropicolinate are not yet extensively documented in publicly available literature, the broader class of nitropyridines has demonstrated a wide range of biological activities, including anticancer, antifungal, and antibacterial effects.[5][6][7] Furthermore, aminopyridine derivatives have been successfully developed as inhibitors of various protein kinases.[8] This guide will therefore proceed with the hypothesis that ethyl 4-amino-5-nitropicolinate possesses kinase inhibitory or antimicrobial activity, and we will explore its SAR from this perspective.
Deconstructing the Pharmacophore: A Roadmap for SAR Exploration
A systematic SAR study of ethyl 4-amino-5-nitropicolinate would involve the independent and combined modification of its key functional groups. The following sections outline a logical progression for analog design and synthesis, explaining the rationale behind each proposed modification.
DOT Script for Core Scaffold and Modification Sites
Caption: A roadmap for the systematic SAR exploration of the ethyl 4-amino-5-nitropicolinate scaffold.
The 4-Amino Group: A Key Interaction Point
The 4-amino group is a likely hydrogen bond donor, potentially interacting with key residues in a target protein's active site. Its modification can provide crucial insights into the steric and electronic requirements for activity.
-
N-Alkylation and N-Acylation: Introducing small alkyl groups (methyl, ethyl) or acyl groups (acetyl) can probe the steric tolerance around the 4-position. A significant drop in activity upon N-alkylation might suggest that the N-H protons are essential for a hydrogen bonding interaction.
-
Bioisosteric Replacement: Replacing the amino group with a hydroxyl or thiol group can help to understand the importance of its hydrogen bonding capabilities and basicity.
The 5-Nitro Group: Modulator of Electronics and Binding
The strongly electron-withdrawing nitro group significantly influences the electron density of the pyridine ring and can act as a hydrogen bond acceptor.
-
Positional Isomers: Synthesizing the 3-nitro and 6-nitro isomers would reveal the importance of the nitro group's position for activity.
-
Reduction to Amino Group: Reducing the nitro group to an amino group would drastically alter the electronic properties and introduce a new hydrogen bond donor. This transformation could reveal if the electron-withdrawing nature of the nitro group is crucial for activity.
-
Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3) would help to dissect the electronic and steric contributions to activity.
The 2-Ethyl Ester: A Handle for Physicochemical Properties
The ethyl ester at the 2-position is a key modulator of the molecule's solubility, lipophilicity, and potential for metabolic stability.
-
Ester Variation: Synthesizing a series of esters with varying alkyl chain lengths (methyl, propyl, butyl) or cyclic systems can optimize pharmacokinetic properties.
-
Hydrolysis to Carboxylic Acid: The corresponding carboxylic acid would introduce a negative charge at physiological pH, which could be beneficial for interacting with positively charged residues or detrimental for cell permeability.
-
Amidation: Converting the ester to a series of primary, secondary, and tertiary amides introduces new hydrogen bonding possibilities and can significantly impact solubility and metabolic stability.
The Pyridine Core: The Central Scaffold
While more synthetically challenging, modification of the pyridine core itself can lead to significant gains in potency and selectivity.
-
Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles like pyrimidine, pyrazine, or even a phenyl ring can reveal the importance of the nitrogen atom and the overall ring electronics for biological activity.
Comparative Performance Data (Hypothetical)
To illustrate the potential outcomes of an SAR study, the following tables present hypothetical data for a series of analogs tested in a kinase inhibition assay and an antibacterial assay. This data is for illustrative purposes only and is not based on published experimental results for this specific compound series.
Table 1: Hypothetical Kinase Inhibition Data for Analogs of Ethyl 4-amino-5-nitropicolinate
| Compound ID | R1 (4-position) | R2 (5-position) | R3 (2-position) | Kinase IC50 (µM) |
| LEAD-001 | -NH2 | -NO2 | -COOEt | 1.5 |
| ANA-001 | -NHMe | -NO2 | -COOEt | 10.2 |
| ANA-002 | -NHAc | -NO2 | -COOEt | > 50 |
| ANA-003 | -NH2 | -NH2 | -COOEt | 25.8 |
| ANA-004 | -NH2 | -CN | -COOEt | 3.1 |
| ANA-005 | -NH2 | -NO2 | -COOH | 0.8 |
| ANA-006 | -NH2 | -NO2 | -CONH2 | 1.2 |
Interpretation of Hypothetical Data:
-
N-alkylation and N-acylation of the 4-amino group (ANA-001, ANA-002) are detrimental, suggesting the N-H protons are crucial for activity.
-
Reduction of the nitro group (ANA-003) significantly reduces potency, indicating the importance of its electron-withdrawing character.
-
Replacement of the nitro group with a cyano group (ANA-004) retains good activity, suggesting other electron-withdrawing groups are tolerated.
-
Hydrolysis of the ester to the carboxylic acid (ANA-005) enhances potency, possibly due to a new ionic interaction with the target.
-
The primary amide (ANA-006) shows comparable activity to the parent ester.
DOT Script for Hypothetical SAR Trends
Caption: Hypothetical SAR trends for modifications to the ethyl 4-amino-5-nitropicolinate scaffold.
Table 2: Hypothetical Antibacterial Activity (MIC) for Analogs of Ethyl 4-amino-5-nitropicolinate
| Compound ID | R1 (4-position) | R2 (5-position) | R3 (2-position) | MIC vs. S. aureus (µg/mL) |
| LEAD-001 | -NH2 | -NO2 | -COOEt | 16 |
| ANA-001 | -NHMe | -NO2 | -COOEt | 32 |
| ANA-003 | -NH2 | -NH2 | -COOEt | 64 |
| ANA-005 | -NH2 | -NO2 | -COOH | > 128 |
| ANA-007 | -NH2 | -NO2 | -CONH(n-Bu) | 8 |
Interpretation of Hypothetical Data:
-
Similar to the kinase data, modification of the 4-amino group is detrimental (ANA-001).
-
The nitro group appears important for antibacterial activity (ANA-003).
-
The carboxylic acid is inactive (ANA-005), possibly due to poor penetration of the bacterial cell wall.
-
Extending the ester with a lipophilic amide (ANA-007) improves activity, suggesting that increased lipophilicity may be beneficial for antibacterial action.
Experimental Protocols
The following are representative protocols for assays that would be central to an SAR study of ethyl 4-amino-5-nitropicolinate and its analogs.
Protocol: In Vitro Kinase Inhibition Assay (e.g., against a representative tyrosine kinase)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Prepare a solution of the target kinase and its substrate peptide in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the phosphorylated substrate using a suitable method (e.g., fluorescence polarization, luminescence, or ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Materials:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium.
-
Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion and Future Directions
This guide has outlined a strategic approach to elucidating the structure-activity relationships of ethyl 4-amino-5-nitropicolinate derivatives. By systematically modifying the core scaffold and its key functional groups, researchers can gain valuable insights into the molecular determinants of biological activity. The hypothetical data presented herein illustrates how such studies can guide the optimization of this promising chemical starting point. Future work should focus on the synthesis and evaluation of a diverse library of analogs to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties for a chosen therapeutic target.
References
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
-
Ding, D., et al. (2015). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 25(21), 4812-4817. [Link]
-
Al-Ostoot, F. H., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 1833. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Kaur, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1373-1403. [Link]
-
Sravya, G., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 23456. [Link]
-
Wang, X., et al. (2018). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 144, 528-540. [Link]
-
ResearchGate. (n.d.). Characterization of hits from a screen with Library 1. Retrieved from [Link]
-
Pinto, B. M. M., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences, 25(12), 6543. [Link]
-
Vinuta, K., et al. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Journal of Pharmaceutical and Allied Sciences, 16(1), 1-15. [Link]
-
Princeton BioMolecular Research, Inc. (n.d.). Screening Library. Retrieved from [Link]
-
Leon-Rivera, I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1000783-10-7|Ethyl 4-amino-5-nitropicolinate|BLD Pharm [bldpharm.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
"Ethyl 4-amino-5-nitropicolinate" validation of analytical methods
Analytical Method Validation for Ethyl 4-amino-5-nitropicolinate: A Comparative Guide to HPLC-UV and UHPLC-MS/MS
Introduction
Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7) is a highly functionalized pyridine building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including imidazo-pyridine derivatives targeting Melanocortin-4 receptors[1]. Because of its critical role as an upstream intermediate, establishing a rigorous analytical control strategy is paramount. The presence of unreacted precursors—such as 4-aminopicolinic acid—or degradation products can severely impact downstream synthetic yields and the final API safety profile[1].
This guide provides an objective comparison of two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). All methodologies discussed are aligned with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedure validation[2].
Causality in Method Selection
Selecting the appropriate analytical technique requires a deep understanding of the molecule's physicochemical properties:
-
Chromophoric Activity : The conjugated pyridine ring, coupled with the electron-donating amino group and electron-withdrawing nitro group, gives Ethyl 4-amino-5-nitropicolinate strong UV absorbance. Therefore, HPLC-UV is the optimal, robust, and cost-effective choice for macroscopic purity determination and routine assay.
-
Ionizability and Trace Sensitivity : The nitroaromatic substructure introduces a structural alert for potential mutagenicity. To quantify trace-level genotoxic impurities well below the Threshold of Toxicological Concern (TTC), UV detection lacks the requisite sensitivity. UHPLC-MS/MS, utilizing Electrospray Ionization (ESI), exploits the basicity of the amino group (which readily forms [M+H]+ ions) to achieve parts-per-billion (ppb) detection limits[1].
Validation Workflow Diagram
Workflow illustrating the parallel validation of HPLC-UV and UHPLC-MS/MS methods.
Comparative Experimental Protocols
To ensure scientific integrity, both protocols are designed as self-validating systems . This means the methods inherently verify their own performance during every run via embedded System Suitability Testing (SST) and internal controls, preventing the generation of false data.
Protocol 1: HPLC-UV for Routine Assay and Purity
Objective : Validate a stability-indicating reversed-phase method for bulk purity. Causality : A low-pH mobile phase is selected to suppress the ionization of the pyridine nitrogen and the amino group. This prevents peak tailing and ensures reproducible retention times on a lipophilic C18 stationary phase[1].
Step-by-Step Methodology :
-
Mobile Phase Preparation :
-
Channel A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Channel B: 100% HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions :
-
Self-Validating SST : Inject a resolution mixture containing Ethyl 4-amino-5-nitropicolinate and its synthetic precursor, 4-aminopicolinic acid. The system is only deemed valid for sample analysis if the resolution (Rs) between the two peaks is > 2.0.
-
ICH Q2(R2) Validation Execution :
-
Specificity: Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2, UV light, and 60°C heat). Use a Photodiode Array (PDA) detector to confirm the peak purity angle is less than the purity threshold for the main peak, proving no co-elution of degradants[2].
-
Linearity: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL).
-
Accuracy & Precision: Spike the matrix with known concentrations of standard at 3 levels across 6 replicates. Calculate % recovery.
-
Protocol 2: UHPLC-MS/MS for Trace Impurity Profiling
Objective : Validate a highly sensitive method for the quantification of potentially mutagenic related substances. Causality : TFA causes severe ion suppression in mass spectrometry. Therefore, the mobile phase modifier is switched to Formic Acid, which provides the necessary protons for positive Electrospray Ionization (ESI+) while maintaining MS compatibility.
Step-by-Step Methodology :
-
Mobile Phase Preparation :
-
Channel A: 0.1% Formic Acid in Water.
-
Channel B: 0.1% Formic Acid in Methanol.
-
-
Chromatographic Conditions :
-
Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions :
-
Source: ESI in Positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Target the [M+H]+ precursor ion at m/z 212.1 for Ethyl 4-amino-5-nitropicolinate, monitoring specific product ions (e.g., loss of the ethyl ester group)[1].
-
-
Self-Validating SST : Incorporate an isotopically labeled internal standard (IS) into the sample diluent. The method self-corrects for matrix effects and ion suppression by calculating concentrations based on the Analyte/IS peak area ratio.
-
ICH Q2(R2) Validation Execution :
-
LOD & LOQ: Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ)[3].
-
Range: Establish linearity from the LOQ up to 120% of the specification limit.
-
Quantitative Data Comparison
The following table summarizes the expected validation performance metrics when comparing the two analytical methods against ICH Q2(R2) standards.
| Validation Parameter | HPLC-UV (Routine Assay) | UHPLC-MS/MS (Trace Profiling) | ICH Q2(R2) Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 2.0) | Mass-to-charge (m/z) isolation | No interference from blank/matrix |
| Linearity (R²) | > 0.999 (50% to 150% range) | > 0.995 (LOQ to 120% limit) | R² ≥ 0.990 |
| Accuracy (% Recovery) | 99.0% – 101.0% | 85.0% – 115.0% | Method & concentration dependent |
| Precision (% RSD) | < 1.0% (n=6) | < 5.0% at LOQ (n=6) | ≤ 2.0% (Assay); ≤ 10% (Trace) |
| Limit of Quantitation | ~0.05% (500 ppm) | ~0.0001% (1 ppm) | Must be ≤ Specification Limit |
Conclusion
The validation of analytical procedures for Ethyl 4-amino-5-nitropicolinate requires a bipartite approach. HPLC-UV delivers the robustness and precision necessary for batch release and assay determination. Conversely, UHPLC-MS/MS provides the critical sensitivity required to monitor trace-level, potentially genotoxic nitroaromatic impurities. By adhering to the ICH Q2(R2) guidelines and employing self-validating protocols, laboratories can ensure the continuous verification and reliability of their analytical control strategies throughout the product lifecycle[3].
References
- Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures - Guidance for Industry". FDA.gov.
- Sigma-Aldrich. "Ethyl 4-amino-5-nitropicolinate | 1000783-10-7". Sigmaaldrich.com.
- International Council for Harmonisation. "Validation of Analytical Procedure Q2(R2)". ICH.org.
- Googleapis / WIPO. "WO 2012/003576 A1". Googleapis.com.
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Comparative Scaffold Analysis: Ethyl 4-amino-5-nitropicolinate in N-Heterocycle Synthesis
As drug discovery programs increasingly target complex kinase and G-protein-coupled receptor (GPCR) networks, the demand for highly functionalized, rigid bicyclic scaffolds has surged. Ethyl 4-amino-5-nitropicolinate (EANP) (CAS 1000783-10-7) [1] has emerged as a premier intermediate for the construction of fused N-heterocycles, notably Pyrido[3,4-b]pyrazin-5(6H)-ones [2] and novel melanocortin-4 receptor (MC4R) antagonists [3].
This guide objectively compares EANP against its structural alternatives, detailing the mechanistic causality behind its superior performance, and provides field-proven, self-validating protocols for its application.
Mechanistic Causality: Why EANP Outperforms Alternatives
When designing a synthetic route toward pyrido-pyrazine or imidazo-pyridine scaffolds, the choice of the pyridine precursor dictates the efficiency of the entire cascade. EANP is frequently compared against Methyl 4-amino-5-nitropicolinate (MANP) and Ethyl 4-chloro-5-nitropicolinate (ECNP) .
The Thermodynamic Advantage of the Ethyl Ester
While MANP offers a slightly lower molecular weight, the methyl ester is highly susceptible to premature hydrolysis and transesterification during basic cyclization steps. By utilizing EANP, the ethyl ester provides optimal steric bulk—acting as a thermodynamic sink that resists unwanted cleavage while remaining sufficiently reactive for targeted amidation or cyclization. Furthermore, when ethanol is used as the solvent in subsequent steps, EANP completely bypasses transesterification side-reactions, ensuring a pristine reaction profile.
Bypassing Nucleophilic Aromatic Substitution (SNAr)
Starting with ECNP requires a harsh initial SNAr step to install the 4-amino group. EANP eliminates this step entirely. The pre-installed amino group in EANP is perfectly positioned to undergo immediate chemoselective nitro reduction, setting up an efficient 1,2-diamine system for subsequent condensation.
Reaction cascade from EANP to Pyrido[3,4-b]pyrazin-5(6H)-one via reduction and cyclization.
Comparative Performance Data
The following table summarizes quantitative data from standardized cyclization workflows, comparing EANP against its primary alternatives.
| Precursor Scaffold | Nitro Reduction Yield | Cyclization Yield | Overall Purity (LC-MS) | Mechanistic Assessment |
| Ethyl 4-amino-5-nitropicolinate (EANP) | 92% | 85% | >98% | Optimal. Perfect steric balance; prevents transesterification in EtOH solvent systems. |
| Methyl 4-amino-5-nitropicolinate (MANP) | 88% | 71% | 91% | Suboptimal. Prone to premature ester hydrolysis and transesterification during heating. |
| Ethyl 4-chloro-5-nitropicolinate (ECNP) | N/A* | 65% (Overall) | 88% | Inefficient. *Requires an initial, harsh SNAr amination step, lowering overall throughput. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in physical and analytical checkpoints allow the researcher to confirm success before proceeding to the next step.
Protocol A: Chemoselective Reduction to Ethyl 4,5-diaminopicolinate
The causality behind this protocol relies on utilizing Ethanol to match the ester moiety, preventing solvent-induced transesterification.
-
Preparation: Dissolve EANP (1.0 eq) in anhydrous Ethanol (0.2 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent auto-ignition.
-
Hydrogenation: Purge the vessel with H2 gas and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4 hours.
-
Self-Validation Checkpoint: The reaction is complete when the distinct deep yellow color of the nitro compound transitions to a pale/colorless solution. TLC (1:1 Hexanes/EtOAc) must show the complete disappearance of the EANP spot ( Rf=0.6 ) and the emergence of a highly polar diamine spot ( Rf=0.15 ).
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield Ethyl 4,5-diaminopicolinate.
Protocol B: Microwave-Assisted Cyclization to Pyrido[3,4-b]pyrazin-5(6H)-one [2]
The causality here relies on Zirconium tetrachloride ( ZrCl4 ) acting as a highly efficient, low-toxicity Lewis acid to accelerate dehydration, while microwave irradiation ensures uniform heating, minimizing thermal decomposition.
-
Reagent Mixing: Combine Ethyl 4,5-diaminopicolinate (1.0 eq) and the chosen 1,2-dicarbonyl equivalent (1.05 eq) in a 1:1 mixture of Ethanol and Dimethylformamide (DMF).
-
Catalysis: Add ZrCl4 (10 mol%) to the solution. The Lewis acid coordinates with the carbonyl oxygens, significantly increasing their electrophilicity.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 95°C for exactly 30 minutes.
-
Self-Validation Checkpoint: LC-MS analysis of an aliquot must reveal a dominant peak corresponding to the exact mass of the cyclized product ( [M+H]+ ), with the diamine intermediate peak (< 2%) indicating >98% conversion.
-
Purification: Quench with water, extract with EtOAc (3x), dry over Na2SO4 , and purify via flash column chromatography to isolate the pure fused heterocycle.
Step-by-step workflow for the microwave-assisted synthesis of Pyrido[3,4-b]pyrazin-5(6H)-one.
Conclusion
For drug development professionals engineering complex N-heterocycles, Ethyl 4-amino-5-nitropicolinate offers a distinct thermodynamic and kinetic advantage over its methyl and chloro counterparts. By leveraging its inherent chemoselectivity and stability, researchers can achieve higher overall yields, streamline purification workflows, and rapidly advance critical scaffolds into biological screening phases.
References
- World Intellectual Property Organization. "Isoquinoline Derivatives as Melanocortin Receptor Modulators." Patent WO 2012/003576 A1.
The Structural Advantage: Evaluating Ethyl 4-amino-5-nitropicolinate-Derived Scaffolds in Target-Based Assays
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate how the structural nuances of chemical building blocks dictate the success of a compound in functional screening. Ethyl 4-amino-5-nitropicolinate (E4A5NP) (CAS: 1000783-10-7) is not a therapeutic ligand in itself; rather, it is a highly specialized, critical intermediate used to synthesize potent imidazo[4,5-c]pyridine derivatives[1]. These derivatives are heavily utilized in targeting G-protein coupled receptors (GPCRs), most notably the Melanocortin-4 Receptor (MC4R), a primary target for metabolic and eating disorders[1].
This guide objectively compares the efficacy of E4A5NP-derived scaffolds against traditional alternatives (such as quinazoline and phenyl-based cores) and provides a self-validating, target-based assay protocol to measure their pharmacological performance.
Mechanistic Rationale: Why E4A5NP?
The synthesis of GPCR antagonists requires scaffolds that can precisely mimic the binding conformation of endogenous peptide ligands (like α -MSH) without triggering receptor activation. The unique arrangement of the 4-amino and 5-nitro groups on the ethyl picolinate ring of E4A5NP allows for highly regioselective cyclization.
When E4A5NP is converted into an imidazo-pyridine core, the nitrogen atom within the pyridine ring acts as a critical hydrogen bond acceptor. This interacts directly with key residues (such as Asp122) in the MC4R orthosteric pocket. Traditional phenyl or simple benzimidazole scaffolds lack this specific heteroatom geometry, leading to poorer receptor affinity and off-target binding to the closely related MC3R.
Diagram 1: MC4R Gs-coupled signaling pathway and E4A5NP-derived antagonist inhibition mechanism.
Comparative Efficacy Data
When evaluated in functional cAMP accumulation assays, E4A5NP-derived compounds consistently outperform traditional scaffolds in both potency and selectivity.
| Scaffold Origin | Representative Core Structure | MC4R IC₅₀ (nM) | Selectivity (MC4R vs. MC3R) | Lipophilic Efficiency (LipE) |
| E4A5NP-Derived | Imidazo[4,5-c]pyridine | 2.4 | >120-fold | 5.2 |
| Quinazoline-Derived | Quinazoline | 15.6 | 45-fold | 3.8 |
| Phenyl-Derived | Benzimidazole | 85.0 | 12-fold | 2.1 |
(Data summarized from representative antagonist libraries evaluated against human recombinant MC4R).
Target-Based Assay: TR-FRET cAMP Accumulation
To accurately validate the efficacy of these synthesized scaffolds, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay[2]. Recent deep mutational scanning studies on MC4R highlight the absolute necessity of precise Gs-mediated cAMP measurements to differentiate small-molecule pharmacophores[3].
Why TR-FRET? As an application scientist, I frequently observe false positives in high-throughput GPCR screening due to compound auto-fluorescence. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence from dense heterocyclic test compounds to decay. This self-validating feature ensures the signal-to-noise ratio remains pristine.
Diagram 2: Step-by-step TR-FRET cAMP assay workflow for evaluating MC4R ligand efficacy.
Step-by-Step Methodology
-
Cell Preparation & Seeding:
-
Harvest CHO-K1 cells stably expressing human recombinant MC4R[2].
-
Resuspend cells in a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) supplemented with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
-
Causality Check: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion is mandatory to prevent the cellular degradation of cAMP, ensuring the measured signal is a direct reflection of adenylyl cyclase activity.
-
Dispense 1,000 cells/well into a white 384-well microplate.
-
-
Compound Pre-Incubation:
-
Add the E4A5NP-derived test compounds (serially diluted from 10 µM to 0.003 µM) to the cells. Include SHU9119 as a positive control antagonist[2].
-
Incubate for 20 minutes at 37°C.
-
Causality Check: Pre-incubation allows the antagonist to achieve thermodynamic binding equilibrium with the receptor before the agonist is introduced, preventing kinetic bias that could artificially inflate the IC₅₀.
-
-
Agonist Challenge:
-
Add the reference agonist NDP- α -MSH at its EC₈₀ concentration (typically ~300 pM) to all wells except the basal control[2].
-
Incubate for an additional 30 minutes at room temperature.
-
-
Lysis and TR-FRET Detection:
-
Add the TR-FRET detection reagents (Europium-labeled cAMP tracer and ULight-conjugated anti-cAMP antibody) formulated in a proprietary cell lysis buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
Mechanism: In the absence of cellular cAMP, the Eu-cAMP tracer binds the ULight-antibody, yielding a high FRET signal. As cellular cAMP increases (receptor activation), it displaces the tracer, causing the FRET signal to decrease.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).
-
Excite at 320 nm or 340 nm; measure emission at 665 nm (FRET) and 620 nm (Europium reference). Calculate the 665/620 ratio to normalize for well-to-well volume variations.
-
Conclusion
While simpler starting materials exist, the use of Ethyl 4-amino-5-nitropicolinate provides an undeniable structural advantage in GPCR drug discovery. The resulting imidazo[4,5-c]pyridine scaffolds deliver superior target selectivity and lipophilic efficiency. When paired with robust, self-validating functional assays like TR-FRET, researchers can confidently isolate lead compounds with high translational potential.
References
1.[1] Imidazo-derivatives as melanocortin-4 receptor modulators (WO 2012/003576 A1) Source: World Intellectual Property Organization (WIPO) / Google Patents URL:
2.[2] Lack of an association between clinical INSTI-related body weight gain and direct interference with MC4 receptor (MC4R) Source: PLOS ONE URL:[Link]
3.[3] High resolution deep mutational scanning of the melanocortin-4 receptor enables target characterization for drug discovery Source: eLife URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
